Iodophenpropit
Description
Historical Trajectory and Initial Research Context of Iodophenpropit
This compound, with the formal name N-[2-(4-Iodophenyl)ethyl]-S-[3-(4(5)-imidazolyl)propyl]isothiourea, emerged as a significant tool in pharmacology in the early 1990s. tocris.com Initial research focused on developing potent and selective ligands for the histamine (B1213489) H3 receptor, which had been identified in 1983. nih.govwikipedia.org The development of this compound was a crucial step, providing researchers with a highly selective antagonist. wikipedia.org A key breakthrough was the creation of its radiolabeled form, [¹²⁵I]-iodophenpropit, first described in 1992. tocris.commedchemexpress.com This radioligand was instrumental because it allowed for the direct study and mapping of H3 receptor distribution in brain tissue with high affinity and specificity. wikipedia.orgmedchemexpress.comsemanticscholar.org Early studies characterized the binding of [¹²⁵I]-iodophenpropit to rat cortex membranes as saturable, reversible, and of high affinity, establishing it as the first selective radiolabeled H3 receptor antagonist. tocris.commedchemexpress.com These initial investigations confirmed its utility as a powerful research tool for exploring the histaminergic system. nih.gov
Evolution of Research Paradigms Surrounding Histamine H3 Receptor Antagonists, Including this compound
The study of histamine H3 receptor antagonists has evolved significantly since the receptor's discovery. nih.gov Initially, research was centered on imidazole-based compounds, like histamine itself, which led to the development of potent antagonists such as thioperamide (B1682323) and clobenpropit (B1669187). nih.govwikipedia.org However, these early imidazole-containing compounds faced challenges, including inhibition of cytochrome P450 enzymes and poor blood-brain barrier penetration. wikipedia.org
The development of this compound and other selective antagonists marked a paradigm shift, enabling more precise investigation of the H3 receptor's functions. nih.gov The H3 receptor was identified as a presynaptic autoreceptor that inhibits the synthesis and release of histamine. semanticscholar.orgtandfonline.com It also functions as a heteroreceptor, modulating the release of other crucial neurotransmitters like acetylcholine, dopamine (B1211576), and serotonin (B10506). semanticscholar.orgtandfonline.com This understanding positioned H3 receptor antagonists as potential tools for influencing a wide range of neurological processes. mdpi.com
A further evolution in the research paradigm was the discovery of the H3 receptor's constitutive activity—its ability to be active without an agonist. This led to the reclassification of many antagonists, including this compound, as inverse agonists because they can reduce this baseline receptor activity. nih.govacs.org This distinction is critical, as inverse agonism can have different physiological implications than simple antagonism. The focus of research has since expanded to include non-imidazole antagonists to overcome the limitations of earlier compounds, leading to drugs like pitolisant, the first H3 antagonist/inverse agonist approved for clinical use. nih.govresearchgate.net
Current State of Academic Research on this compound and its Significance in Receptor Pharmacology
This compound remains a cornerstone in receptor pharmacology, primarily as a reference compound and research tool. nih.gov Its high affinity and selectivity for the H3 receptor make it invaluable for in vitro studies, such as competitive binding assays and autoradiography, to characterize new H3 receptor ligands. nih.govcaymanchem.com The radiolabeled form, [¹²⁵I]-iodophenpropit, continues to be used for mapping H3 receptor distribution in various animal tissues. wikipedia.orgsemanticscholar.org
Recent research has also uncovered additional complexities in this compound's pharmacological profile. Studies have shown that besides its high affinity for the H3 receptor, it can also interact with other receptors at higher concentrations, including serotonin 5-HT3, α2-adrenergic, and sigma receptors. nih.govnih.gov Furthermore, research has identified this compound as a subunit-selective N-methyl-D-aspartate (NMDA) receptor antagonist. caymanchem.comnih.gov This "off-target" activity, while a limitation for therapeutic development, provides new avenues for research, suggesting that some of its observed effects in vivo might involve modulation of receptors other than H3. nih.gov This highlights the compound's ongoing significance in exploring the intricate cross-talk between different neurotransmitter systems. nih.gov
Scope and Epistemological Framework of the Research Outline on this compound
The academic study of this compound is grounded in the epistemological framework of pharmacology, which seeks to understand the interactions between chemical substances and living systems. The research relies on a reductionist approach, isolating specific components—the receptor (H3) and the ligand (this compound)—to study their interaction in controlled environments.
The primary methodologies employed include:
Radioligand Binding Assays : These quantitative studies use [¹²⁵I]-iodophenpropit to measure its affinity (Kd) and the affinity of other unlabeled compounds (Ki) for the H3 receptor. medchemexpress.comnih.gov This method provides foundational data on the potency and selectivity of new chemical entities.
Functional Assays : These experiments measure the physiological response to receptor binding. For this compound, this includes measuring its ability to block the effects of H3 agonists on cellular processes, such as the inhibition of neurotransmitter release or changes in intracellular signaling molecules like cAMP. acs.orgcaymanchem.com
In Vivo Studies : Research in animal models uses this compound to probe the physiological roles of the H3 receptor in complex systems, such as its influence on seizure thresholds or cognitive functions. caymanchem.comnih.gov
The knowledge generated through these methods is iterative. Initial binding data inform functional assays, and the results from both guide in vivo experiments. The discovery of this compound's inverse agonist properties and its off-target activities are examples of how this scientific process refines our understanding, demonstrating that the characterization of a pharmacological tool is an ongoing process of discovery and re-evaluation.
Research Data Tables
Table 1: Pharmacological Profile of this compound
This table summarizes the binding affinity of this compound for the histamine H3 receptor and its functional activity.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Kd) | 0.32 nM | Rat Cortex Membranes | medchemexpress.com |
| Binding Affinity (Ki) | 0.97 ± 0.06 nM | Rat Cortex Membranes | nih.gov |
| Antagonist Activity (pA₂) | 9.6 | Guinea Pig Intestine | caymanchem.com |
| Antagonist Activity (pA₂) | 9.12 ± 0.06 | Guinea-pig Jejunum | nih.gov |
| Inverse Agonist (EC₅₀) | 25.1 nM | Recombinant human H3 receptor | caymanchem.com |
Table 2: Receptor Selectivity Profile of this compound
This table details the binding affinities (Ki) of this compound for various neurotransmitter receptors, illustrating its selectivity for the H3 receptor.
| Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Reference |
| Histamine H3 | 0.97 nM | Rat Cortex | nih.gov |
| Histamine H1 | 1,710 nM | Guinea-pig | nih.gov |
| Histamine H2 | 2,280 nM | Human | nih.gov |
| Serotonin 5-HT3 | 11 nM | Rat | nih.gov |
| α2-Adrenoceptor | 120 nM | Rat | nih.gov |
| Sigma Receptor | 170 nM | Rat | nih.gov |
| NMDA (NR1/NR2A) | 1,300 nM (IC₅₀) | Rat Recombinant | caymanchem.com |
| NMDA (NR1/NR2B) | 1,400 nM (IC₅₀) | Rat Recombinant | caymanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N'-[2-(4-iodophenyl)ethyl]carbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IN4S/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHYDQAARZKHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20273996 | |
| Record name | Carbamimidothioic acid, [2-(4-iodophenyl)ethyl]-,3-(1H-imidazol-4-yl)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20273996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145196-88-9 | |
| Record name | Carbamimidothioic acid, [2-(4-iodophenyl)ethyl]-, 3-(1H-imidazol-4-yl)propyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145196-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodophenpropit | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145196889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamimidothioic acid, [2-(4-iodophenyl)ethyl]-,3-(1H-imidazol-4-yl)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20273996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IODOPHENPROPIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SH45L9H3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Iodophenpropit
Established Synthetic Routes for Iodophenpropit
The synthesis of this compound, like other S-alkyl-N-alkylisothioureas, can be approached through several established routes. These methods generally involve the formation of the isothiourea bridge by coupling two key precursor fragments.
Classical Approaches to this compound Synthesis
The classical synthesis of this compound and related isothiourea-based histamine (B1213489) H₃ antagonists typically involves the reaction between an amine and an isothiocyanate or a precursor thereof. This foundational approach focuses on the construction of the N'-[2-(4-iodophenyl)ethyl]imidothiocarbamate core.
The general strategy relies on two primary precursors:
3-(1H-imidazol-5-yl)propanethiol: This fragment provides the essential imidazole (B134444) pharmacophore required for H₃ receptor interaction.
2-(4-iodophenyl)ethanamine: This provides the substituted aromatic tail, which contributes to the compound's affinity and selectivity.
The key step is the coupling of these two fragments. A common method involves the reaction of the amine precursor with a thiourea-forming reagent. For instance, the amine can be reacted with a suitable isothiocyanate under basic conditions to form the isothiourea linkage. An alternative classical route involves the reaction of an alkyl halide with thiourea to form an isothiouronium salt, which is then reacted with the appropriate amine.
A representative classical synthesis for a compound of this class is summarized in the table below, illustrating the general sequence of reactions.
| Step | Reaction | Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | Amine Synthesis | Reduction of 4-iodophenylacetonitrile | Preparation of the 2-(4-iodophenyl)ethanamine precursor. |
| 2 | Thiol Synthesis | Conversion of histamine or a derivative | Preparation of the 3-(1H-imidazol-5-yl)propanethiol precursor. |
| 3 | Isothiourea Formation | Reaction of the amine with an activated thiocarbonyl species derived from the thiol. | Coupling of the two key fragments to form the final product. |
Methodological Advancements in this compound Synthesis
Research into the synthesis of isothiourea-containing compounds has led to more efficient and versatile methodologies. While not always applied specifically to this compound, these advancements are directly relevant to its synthesis and the generation of its analogues. One significant advancement involves the use of novel isothiocyanate reagents that facilitate cleaner reactions and higher yields.
For example, efficient syntheses of the closely related H₃ antagonist clobenpropit (B1669187) have been developed using reagents like 3-phenylpropionyl isothiocyanate (PPI) and 2-nitrophenylacetyl isothiocyanate (NPAI). nih.gov These approaches offer improvements over classical methods by providing alternative pathways for the formation of the S-alkyl-N-alkylisothiourea core structure. nih.gov The use of such reagents can simplify the reaction setup and purification processes, making the synthesis more amenable to library generation for structure-activity relationship studies.
Precursor Chemistry and Intermediate Analysis in this compound Synthesis
The successful synthesis of this compound is critically dependent on the purity and correct structure of its precursors and intermediates. In chemistry, a precursor is a compound that participates in a chemical reaction that produces another compound. The two principal precursors for this compound are:
Histamine-derived fragment: Typically 3-(1H-imidazol-4-yl)propylamine or a related thiol. The synthesis of this component often starts from histamine itself or a protected imidazole derivative, which is then elaborated to introduce the three-carbon chain.
Iodinated phenyl fragment: 2-(4-iodophenyl)ethanamine. This precursor is commonly synthesized from 4-iodobenzaldehyde or 4-iodophenylacetic acid through standard functional group transformations.
Throughout the synthesis, the analysis of intermediates is crucial to ensure the reaction is proceeding as expected and to confirm the structure of the products at each step. Standard analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the precise structure of intermediates and the final product, confirming the connectivity of atoms and the presence of key functional groups.
Mass Spectrometry (MS): Provides the molecular weight of the compounds, confirming their identity.
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as N-H, C=N, and C-S bonds, which are characteristic of the isothiourea moiety.
Strategies for Chemical Derivatization of this compound for Research Applications
Chemical derivatization involves modifying the this compound structure to create new molecules (analogues) with specific properties tailored for research. These modifications are instrumental in receptor mapping and in probing the molecular mechanisms of receptor interaction.
Synthesis of Radiolabeled this compound Analogues for Receptor Mapping
Radiolabeling is a key derivatization strategy that allows for the visualization and quantification of histamine H₃ receptors in tissues. The ¹²⁵I-radiolabeled form of this compound has been extensively used to map the distribution of H₃ receptors in the brain. wikipedia.org
The synthesis of [¹²⁵I]this compound typically involves the introduction of the iodine-125 radioisotope in the final steps of the synthesis to maximize radiochemical yield and specific activity. This is often achieved through radio-iodination of a suitable, non-radioactive precursor. Common methods include:
Destannylation: A tributylstannyl precursor, where the iodine atom is replaced by a -Sn(Bu)₃ group, is synthesized first. This precursor is then reacted with Na[¹²⁵I] in the presence of an oxidizing agent (e.g., Chloramine-T), which results in the electrophilic substitution of the stannyl group with iodine-125.
Halogen Exchange: An alternative method is the isotopic exchange on the non-radioactive this compound molecule or a bromo-analogue, although this can sometimes lead to lower specific activity.
The resulting [¹²⁵I]this compound can then be used in receptor binding assays and autoradiography to study the density and localization of H₃ receptors with high sensitivity.
Structural Modification and Analogue Generation of this compound for Mechanistic Studies
Generating structural analogues of this compound is a cornerstone of medicinal chemistry used to investigate structure-activity relationships (SAR). firsthope.co.innih.gov These studies help to identify the key molecular features required for binding to the H₃ receptor and for antagonist activity. Modifications are systematically made to different parts of the molecule, and the resulting analogues are tested for their pharmacological properties.
Key structural modifications and their rationale are outlined in the following table:
| Molecular Target for Modification | Type of Modification | Rationale for Mechanistic Study | Example Analogue Class |
|---|---|---|---|
| Iodophenyl Ring | Varying the substituent (e.g., Cl, F, CH₃, NO₂) or its position (ortho, meta, para). | To probe the size, electronic, and lipophilicity requirements of the receptor's binding pocket. | Clobenpropit (chloro-substituted analogue). researchgate.net |
| Propyl Linker | Changing the length of the alkyl chain (e.g., ethyl, butyl). | To determine the optimal distance between the imidazole ring and the isothiourea group for receptor binding. | Homologous series with varying linker lengths. |
| Isothiourea Group | Replacing it with other hydrogen-bonding groups like guanidine or thiourea. mdpi.com | To evaluate the importance of the specific hydrogen bond donor/acceptor pattern of the isothiourea moiety. | Guanidine-based H₃ antagonists. mdpi.com |
| Imidazole Ring | Alkylation or substitution on the ring. | To understand the role of the imidazole's tautomeric states and nitrogen atoms in receptor interaction. | N-substituted imidazole derivatives. nih.gov |
Through the synthesis and evaluation of such analogues, researchers can build a comprehensive model of the H₃ receptor binding site, which is invaluable for the design of new therapeutic agents. researchgate.net For example, studies on clobenpropit analogues have provided insights into the structural requirements for dual activity at both histamine H₃ and H₄ receptors. researchgate.net
Development of Photoswitchable this compound Derivatives for Real-Time Photopharmacology
Photopharmacology is an innovative field that utilizes light to control the activity of bioactive molecules with high spatiotemporal precision. nih.gov This is achieved by incorporating a photoswitchable moiety, such as an azobenzene or diarylethene, into the structure of a drug. vu.nl Upon illumination with a specific wavelength of light, this moiety undergoes a reversible conformational change, altering the shape and polarity of the molecule. This change can, in turn, modulate the drug's pharmacological properties, such as its binding affinity or efficacy at its biological target. vu.nlvu.nl
For the histamine H₃ receptor (H₃R), the target of this compound, this approach has been successfully applied to develop tool compounds that allow for the optical control of receptor activity. vu.nlnih.gov Researchers have designed and synthesized H₃R ligands where a key structural component is replaced by an azobenzene group. The trans and cis isomers of the azobenzene, which are interconverted by light, often exhibit significantly different affinities and potencies for the H₃R. For example, the photoswitchable H₃R antagonist VUF14738 shows a 13.5-fold increase in affinity upon illumination, while the agonist VUF15000 displays a 20-fold drop in potency after photoisomerization. vu.nlnih.gov Another strategy, known as photocaging, involves attaching a photoremovable group (like BODIPY) to temporarily inactivate a ligand. Light is then used to cleave this group and release the active drug. nih.govresearchgate.net
While no photoswitchable derivatives of this compound have been specifically reported in the literature, its structure presents opportunities for such modification. One could envision replacing the central N'-[2-(4-iodophenyl)ethyl]carbamimidothioate core with a photoswitchable isostere. The goal would be to create two distinct isomers: one that retains the high-affinity binding of this compound and another that is significantly less active, enabling researchers to switch H₃R antagonism "on" or "off" in real-time within biological systems.
Table 1: Research Findings on Photoswitchable H₃R Ligands
| Compound | Type | Photoswitch Effect | Fold Change |
|---|---|---|---|
| VUF14738 | Antagonist | Increase in affinity | 13.5 |
| VUF14862 | Antagonist | Decrease in affinity | 11.2 |
| VUF15000 | Agonist | Decrease in potency | >20 |
| VUF25657 | Caged Agonist | Decrease in affinity | >100 |
Chiral Synthesis and Stereochemical Considerations in this compound Research
Stereochemistry is a critical aspect of pharmacology, as the biological targets of drugs, such as G-protein coupled receptors (GPCRs), are themselves chiral. Consequently, the different stereoisomers (enantiomers) of a chiral drug can exhibit vastly different binding affinities, efficacies, and metabolic profiles.
The structure of this compound is achiral, meaning it does not possess a stereocenter and therefore does not exist as a pair of enantiomers. However, the development of chiral derivatives of this compound could provide valuable tools for probing the stereochemical requirements of the H₃R binding pocket. Introducing a chiral center, for instance by adding a methyl or other alkyl group to the ethyl or propyl linkers of the this compound scaffold, would result in a racemic mixture of (R)- and (S)-enantiomers.
The synthesis of stereochemically pure versions of such hypothetical derivatives would require chiral synthesis methodologies. These approaches include:
Chiral Pool Synthesis: Starting the synthesis from an inexpensive, enantiomerically pure natural product.
Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the achiral starting material to direct the stereochemical outcome of a key reaction.
Asymmetric Catalysis: Employing a chiral catalyst, such as an enzyme or a metal-ligand complex, to favor the formation of one enantiomer over the other. Modern organocatalysis, using small organic molecules like isothioureas, has emerged as a powerful tool for enantioselective synthesis. rsc.org
Research into other H₃R ligands has demonstrated the importance of stereochemistry. For example, the compound αR, βS-dimethylhistamine was identified as a highly potent and selective chiral H₃R agonist, highlighting the sensitivity of the receptor to the specific three-dimensional arrangement of its ligands. nih.gov The synthesis and pharmacological evaluation of chiral this compound analogs could similarly lead to the discovery of more potent or selective antagonists and provide a more detailed understanding of the receptor's binding site topology.
Optimization of Laboratory-Scale Synthesis of this compound for Research Yields
The efficient synthesis of this compound is crucial for its availability in research, particularly for its use as a radioligand ([¹²⁵I]this compound) for mapping H₃ receptors. wikipedia.orgnih.gov While a specific, optimized laboratory-scale synthesis is not detailed in readily available literature, its structure as an S-alkyl isothiourea suggests a general synthetic strategy. This would likely involve the coupling of two key building blocks: 2-(4-iodophenyl)ethylamine and a derivative of 3-(1H-imidazol-4-yl)propanethiol, often via an isothiocyanate or carbodiimide intermediate. organic-chemistry.org
Optimizing such a synthesis for research-scale yields involves a systematic approach to several experimental variables. The goal is to maximize product formation while minimizing side reactions and simplifying purification. Key areas for optimization include:
Reagent and Catalyst Selection: The choice of coupling reagents, solvents, and bases can dramatically influence reaction efficiency. For isothiourea synthesis, various modern catalytic methods, including copper-catalyzed couplings, can offer improvements over traditional methods. organic-chemistry.org
Reaction Conditions: Temperature, concentration, and reaction time must be carefully controlled. A Design of Experiments (DoE) approach can be used to systematically screen conditions and identify the optimal combination of parameters to achieve the highest yield and purity.
Protecting Group Strategy: The imidazole and amine functional groups may require protection during the synthesis to prevent unwanted side reactions. The selection of protecting groups that can be applied and removed in high yield is essential.
By systematically investigating these parameters, a robust and efficient laboratory-scale synthesis can be developed, ensuring a reliable supply of this compound for pharmacological research.
Table 2: Parameters for Optimization of this compound Synthesis
| Parameter | Area of Focus | Potential Impact on Yield |
|---|---|---|
| Starting Materials | Purity and stability of precursors | Prevents side reactions, improves conversion |
| Solvent | Polarity, aprotic vs. protic | Affects solubility and reaction rates |
| Temperature | Reaction kinetics | Controls reaction rate vs. decomposition |
| Base/Catalyst | Choice and loading | Drives reaction to completion, prevents byproducts |
| Reaction Time | Conversion rate | Ensures complete reaction without product degradation |
| Purification | Method (crystallization, chromatography) | Maximizes recovery of pure product |
Molecular Mechanisms and Target Interactions of Iodophenpropit
Identification and Characterization of Putative Molecular Targets for Iodophenpropit
This compound is a notable chemical compound primarily recognized for its interaction with the histamine (B1213489) H3 receptor. scbt.com Its unique halogenated structure, featuring an iodine atom, contributes to strong π-π stacking interactions with aromatic residues within the receptor. scbt.com This structural feature is associated with prolonged receptor occupancy, which in turn modulates intracellular signaling pathways. scbt.com Beyond its primary target, research has revealed that this compound also interacts with other receptor systems, highlighting a broader pharmacological profile.
This compound is a potent and selective antagonist for the histamine H3 receptor. medchemexpress.com Its high affinity for this receptor has been extensively documented through radioligand binding studies, where its iodinated form, [¹²⁵I]-iodophenpropit, serves as a crucial tool. nih.govtocris.com
Binding studies using [¹²⁵I]-iodophenpropit on rat cortex membranes have shown that it binds in a selective, saturable, and readily reversible manner. medchemexpress.com The dissociation constant (Kd), a measure of binding affinity, has been reported to be as low as 0.3 nM and 0.32 nM in different studies, indicating a very high affinity. medchemexpress.comrndsystems.com Another study on rat cerebral cortex membranes reported a Kd of 0.57 ± 0.16 nM. nih.gov The maximum binding capacity (Bmax) in the rat cerebral cortex was found to be 268 ± 119 fmol/mg of protein. nih.gov
The selectivity of this compound for the H3 receptor is evident as its binding is effectively displaced by other H3 receptor agonists and antagonists, while ligands for H1 and H2 receptors show very low potency in displacing it. nih.gov Interestingly, the displacement of [¹²⁵I]-iodophenpropit by certain H3 receptor antagonists like burimamide (B1668067) and dimaprit (B188742) occurs in a biphasic manner, which may suggest the existence of H3 receptor subtypes. nih.gov
Functionally, as an H3 receptor antagonist, this compound has a pA2 value of 9.12 ± 0.06 in the guinea-pig jejunum, a tissue with high expression of H3 receptors. nih.gov It has also been shown to increase the production of forskolin-induced cAMP in SK-N-MC cells that express the recombinant human H3 receptor, with an EC50 of 25.1 nM. caymanchem.com
Interactive Data Table: Histamine H3 Receptor Binding Affinity of this compound
| Parameter | Value | Tissue/Cell Line | Reference |
| Kd | 0.3 nM | Not specified | rndsystems.com |
| Kd | 0.32 nM | Not specified | medchemexpress.com |
| Kd | 0.57 ± 0.16 nM | Rat Cerebral Cortex Membranes | nih.gov |
| Ki | 0.97 ± 0.06 nM | Rat Cortex Membranes | nih.gov |
| pA2 | 9.12 ± 0.06 | Guinea-Pig Jejunum | nih.gov |
| EC50 | 25.1 nM | SK-N-MC cells (recombinant human H3 receptor) | caymanchem.com |
While this compound is a highly potent histamine H3 receptor antagonist, it also demonstrates interactions with other non-histaminergic receptors. scispace.com Notably, it has been identified as a subunit-selective antagonist of N-methyl-D-aspartate (NMDA) receptors. caymanchem.comnih.gov
Studies have shown that this compound inhibits NMDA receptors containing various NR2 subunits. caymanchem.com Specifically, it acts as an inhibitor of NR1/NR2A, NR1/NR2B, NR1/NR2C, and NR1/NR2D subunit-containing NMDA receptors. caymanchem.com The inhibitory concentrations (IC50) for rat recombinant receptors are 1.3 µM for NR1/NR2A, 1.4 µM for NR1/NR2B, 9.7 µM for NR1/NR2C, and 14 µM for NR1/NR2D. caymanchem.com This indicates a degree of selectivity for NR2A and NR2B subunits. caymanchem.com
The interaction of this compound with the 5-hydroxytryptamine (5-HT)3 receptor has also been reported, with an IC50 of 1.57 ± 0.3 μM for inhibiting 5-HT responses. medchemexpress.com Further binding assays revealed that this compound has a relatively high affinity for the 5-HT3 receptor (Ki = 11 ± 1 nM), the α2-adrenoceptor (Ki = 120 ± 5 nM), and the sigma receptor (Ki = 170 ± 70 nM). nih.gov
Interactive Data Table: Non-Histaminergic Receptor Interactions of this compound
| Receptor Subtype | IC50 / Ki | Species/System | Reference |
| NR1/NR2A (NMDA) | 1.3 µM (IC50) | Rat recombinant | caymanchem.com |
| NR1/NR2B (NMDA) | 1.4 µM (IC50) | Rat recombinant | caymanchem.com |
| NR1/NR2C (NMDA) | 9.7 µM (IC50) | Rat recombinant | caymanchem.com |
| NR1/NR2D (NMDA) | 14 µM (IC50) | Rat recombinant | caymanchem.com |
| 5-HT3 | 1.57 ± 0.3 μM (IC50) | Not specified | medchemexpress.com |
| 5-HT3 | 11 ± 1 nM (Ki) | Not specified | nih.gov |
| α2-adrenoceptor | 120 ± 5 nM (Ki) | Not specified | nih.gov |
| Sigma receptor | 170 ± 70 nM (Ki) | Not specified | nih.gov |
This compound's interaction with NMDA receptors is characterized by allosteric modulation. researchgate.net It acts as a noncompetitive antagonist, meaning its inhibitory effect cannot be overcome by increasing the concentration of the primary agonists, glutamate (B1630785) and glycine (B1666218). nih.gov This suggests that this compound binds to a site on the NMDA receptor that is distinct from the agonist binding site, a hallmark of allosteric modulators. researchgate.netnih.gov
The inhibition of NR1/NR2B receptors by this compound is voltage-dependent, which is a characteristic of channel blockers. researchgate.net This indicates that its binding site may be located within the ion channel pore of the receptor. researchgate.net The identification of this compound as an allosteric modulator was facilitated by fluorescence-based screening assays designed to specifically detect such compounds. scispace.comnih.gov These assays utilize supramaximal concentrations of glutamate and glycine to minimize the detection of competitive antagonists. nih.gov The ability of this compound to act as a noncompetitive antagonist at NR1/NR2B NMDA receptors with submicromolar potency highlights the potential for developing compounds that can modulate both glutamate and histamine receptor systems. nih.gov
Mechanistic Insights from Structure-Activity Relationship (SAR) Studies of this compound
Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. wikipedia.org For this compound and related compounds, SAR studies have been crucial in understanding the molecular features necessary for their interaction with the histamine H3 receptor and other targets.
The development of this compound itself was an outcome of SAR studies on earlier H3 receptor antagonists like thioperamide (B1682323). ceu.es The introduction of an iodinated phenyl group in this compound was a key modification that led to a potent radioligand for H3 receptor binding assays. ceu.esimrpress.com SAR studies have explored various modifications to the core structure of H3 receptor ligands, including the imidazole (B134444) ring and the alkyl spacer, to optimize potency and selectivity. uni-regensburg.de For instance, the isothiourea group in this compound is a critical component for its antagonist activity at the H3 receptor. ugr.es
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops mathematical relationships between the chemical structure and biological activity of a series of compounds. wikipedia.org While specific QSAR models exclusively for this compound are not extensively detailed in the provided context, the principles of QSAR have been widely applied to the broader class of histamine H3 receptor ligands. researchgate.net
These models often utilize computational methods to correlate physicochemical properties and structural features of molecules with their binding affinities or functional activities. sygnaturediscovery.com For histamine H3 receptor antagonists, QSAR studies have been employed to design novel compounds with improved potency and selectivity. researchgate.net The development of such models relies on experimental data from a series of related compounds, like those derived from SAR studies of this compound and its analogs. These models can then be used to predict the activity of new, untested compounds, thereby guiding medicinal chemistry efforts. sygnaturediscovery.com
Both ligand-based and target-based approaches have been instrumental in understanding the SAR of this compound.
Ligand-based approaches focus on the properties of a set of known active molecules (ligands) to infer the necessary features for biological activity, especially when the three-dimensional structure of the receptor is unknown. sygnaturediscovery.com For this compound and other H3 antagonists, pharmacophore models have been developed based on the structures of potent ligands. uni-regensburg.de These models define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for binding to the H3 receptor. uni-regensburg.de The structural similarity of this compound to other biaryl compounds that act as NR2B antagonists has also been explored using ligand-based methods. researchgate.net
Biophysical Characterization of this compound-Target Interactions
The biophysical properties of this compound's interaction with its primary target, the histamine H3 receptor (H3R), have been extensively studied to understand its mechanism of action as a potent and selective antagonist.
Spectroscopic analysis, particularly through the use of its radiolabeled form, [¹²⁵I]-iodophenpropit, has been fundamental in characterizing its binding to the H3 receptor. nih.govuni-regensburg.de This radioligand allows for quantitative measurement of receptor binding sites in various tissues and cell preparations. nih.gov
Early studies established [¹²⁵I]-iodophenpropit as the first radiolabeled histamine H3 receptor antagonist. nih.gov Research using rat cortex membranes demonstrated that the binding of [¹²⁵I]-iodophenpropit is selective, saturable, and readily reversible. nih.govmedchemexpress.com Saturation binding experiments with [¹²⁵I]-iodophenpropit, radiolabeled to a high specific activity, showed that it binds to a single class of sites in rat cerebral cortex membranes. nih.gov Specific binding typically represents 50% to 60% of the total binding at concentrations near the dissociation constant, indicating a good signal-to-noise ratio for experimental assays. nih.gov The binding of [¹²⁵I]-iodophenpropit is effectively displaced by known H3-agonists and antagonists, while ligands for H1 and H2 receptors show very low potency, confirming its selectivity for the H3 receptor. nih.gov
The unique halogenated structure of this compound, containing an iodine atom, is suggested to facilitate strong π-π stacking interactions with aromatic residues within the H3 receptor's binding pocket. scbt.com This type of interaction contributes to its high-affinity binding and prolonged receptor occupancy. scbt.com Autoradiographic studies using [¹²⁵I]-iodophenpropit have also been crucial for mapping the heterogeneous distribution of H3 receptor binding sites throughout the rat brain, revealing high densities in areas like the cerebral cortex, caudate-putamen, and hippocampus. nih.gov
A variety of advanced techniques have been employed to provide a detailed quantitative understanding of this compound's binding affinity and kinetics at the H3 receptor. These methods range from classic radioligand binding assays to more complex functional and real-time kinetic analyses. semanticscholar.orgsygnaturediscovery.com
Radioligand Binding Assays Radioligand binding assays are considered a gold standard for determining the affinity of ligands to their target receptors. giffordbioscience.com Saturation studies with [¹²⁵I]-iodophenpropit have been used to determine its equilibrium dissociation constant (KD) and the maximal binding capacity (Bmax) in various tissues. nih.govnih.govnih.gov For instance, in rat cortex membranes, [¹²⁵I]-iodophenpropit was found to have a high affinity with a KD of approximately 0.32 nM to 0.57 nM. nih.govnih.govmedchemexpress.com In the rat hippocampus, a similar high affinity was observed with a KD of 0.33 nM. nih.gov Competition binding assays, where this compound competes with the binding of a radiolabeled ligand, are used to determine its inhibitory constant (Ki). giffordbioscience.com
Table 1: Binding Affinity of this compound at Histamine H3 Receptors
| Preparation | Radioligand | Assay Type | Affinity Constant (KD/pKi) | Reference |
|---|---|---|---|---|
| Rat Cortex Membranes | [¹²⁵I]-Iodophenpropit | Saturation | KD = 0.32 nM | nih.govmedchemexpress.com |
| Rat Cortex Membranes | [¹²⁵I]-Iodophenpropit | Saturation | KD = 0.57 nM | nih.gov |
| Rat Hippocampus | [¹²⁵I]-Iodophenpropit | Saturation | KD = 0.33 nM | nih.gov |
| Human H3 Receptor | Various | Competition | pKi = 8.2–8.7 | unipd.itunimi.it |
Functional Assays and Schild Analysis Schild analysis is a functional method used to characterize antagonists and determine their affinity (pA2 value) without requiring a radiolabeled form of the antagonist. nih.gov This analysis involves measuring the shift in the concentration-response curve of an agonist in the presence of different concentrations of the antagonist. For this compound, Schild plot analysis has confirmed its competitive antagonism at the human H3 receptor expressed in CHO cells. nih.govmdpi.com The resulting Schild slopes were not significantly different from unity, which is characteristic of a competitive antagonist. mdpi.com
Bioluminescence Resonance Energy Transfer (BRET) More advanced, real-time techniques such as Bioluminescence Resonance Energy Transfer (BRET) have been utilized to study the kinetics of this compound binding in living cells. semanticscholar.orgresearchgate.net BRET-based assays that monitor G-protein activation can be used to probe the duration of receptor antagonism. semanticscholar.org In studies comparing this compound with other H3R antagonists, BRET assays allowed for the real-time monitoring of antagonist re-equilibration. mdpi.comresearchgate.net These experiments demonstrated that this compound acts as a competitive antagonist, as indicated by Schild regression slopes close to one, and helped to characterize its kinetic profile in a functional cellular environment. mdpi.com
Fluorescence-Based Screening A fluorescence-based assay measuring N-methyl-D-aspartate (NMDA) receptor-mediated changes in intracellular calcium was used to screen compound libraries and unexpectedly identified this compound as a noncompetitive antagonist of NMDA receptors, specifically those containing the NR1/NR2B subunits. nih.gov This highlights the utility of advanced screening techniques in identifying novel activities for known pharmacological tools.
Signal Transduction Pathway Modulation by this compound in Model Systems
As an antagonist at the H3 receptor, a G protein-coupled receptor (GPCR), this compound modulates intracellular signal transduction pathways by blocking the effects of the endogenous agonist, histamine. cymitquimica.comscispace.com
The histamine H3 receptor primarily couples to the Gi/o family of G-proteins. scispace.com Activation of the H3R by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). scispace.com
The interaction of the H3 receptor with G-proteins is often studied using non-hydrolyzable GTP analogues like GTPγS. nih.gov In competition binding experiments, the binding curves of H3 agonists are shifted to the right in the presence of GTPγS, which indicates that the receptor is coupled to a G-protein. nih.gov In contrast, the affinity of antagonists, including this compound, is not affected by GTPγS. nih.gov This lack of effect is a hallmark of neutral antagonists at GPCRs, confirming that this compound's binding is not dependent on the G-protein coupling state of the receptor. nih.gov
Modern BRET-based G-protein activation assays directly monitor the interaction between the receptor and the G-protein. mdpi.com In HEK293T cells co-expressing the human H3R and Gαi2, stimulation with an agonist causes a rapid increase in the BRET signal, indicating G-protein activation. mdpi.comresearchgate.net As an antagonist, this compound competitively inhibits this agonist-induced BRET signal, directly demonstrating its ability to prevent H3R-mediated G-protein activation. mdpi.comresearchgate.net
By blocking G-protein activation, this compound prevents the downstream cellular effects normally initiated by H3 receptor agonists. The H3 receptor is known to modulate several signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway and phospholipase A2 (PLA2) activation. scispace.com this compound's antagonism would block these agonist-driven events.
In vitro electrophysiology studies have provided further insight into its modulation of cellular function. In one study, the H3 agonist (R)-(-)-α-methylhistamine was shown to decrease the firing rate of certain neurons. nih.gov This effect was blocked by the application of this compound, demonstrating its ability to prevent H3R-mediated changes in neuronal excitability. nih.gov
Reporter gene assays are another tool to study downstream signaling. While primarily described as a neutral H3R antagonist, one study using a cAMP responsive element (CRE) controlled luciferase reporter gene assay found that this compound exerted strong partial agonistic activity at the human histamine H4 receptor (hH4R), suggesting potential for cross-reactivity and modulation of different signaling pathways depending on the receptor subtype and cellular context. plos.org
Furthermore, this compound has been shown to have effects on signaling pathways independent of the histamine system. A fluorescence-based screening assay revealed that it acts as a noncompetitive antagonist at specific NMDA receptor subtypes. nih.gov This action inhibits NMDA receptor-mediated ion currents and subsequent changes in intracellular calcium, indicating that this compound can modulate downstream signaling through glutamate receptors. nih.gov
Analytical Methodologies for the Research and Characterization of Iodophenpropit
Chromatographic Techniques for Iodophenpropit Analysis
Chromatographic methods are essential for separating this compound from impurities, byproducts, or complex biological matrices. ijpsjournal.com These techniques are foundational for both qualitative and quantitative analysis in pharmaceutical research. ijpsjournal.com
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification of this compound
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and determining the concentration of this compound. Its precision and reliability make it suitable for quality control and various research applications. nih.goviosrjournals.org A typical approach involves reversed-phase chromatography, which is well-suited for a molecule with the structural characteristics of this compound.
For purity analysis, the area percentage method is commonly employed. researchgate.net This method calculates the percentage of the main compound peak relative to the total area of all detected peaks in the chromatogram, providing a measure of purity. researchgate.net Quantification is achieved by creating a calibration curve from the HPLC responses of known concentrations of a pure this compound reference standard. The concentration of an unknown sample is then determined by comparing its HPLC response to this curve. iosrjournals.org
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5µm) |
| Mobile Phase | Gradient elution with Acetonitrile and a buffered aqueous solution (e.g., ammonium acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry at a wavelength determined by the UV absorbance maximum of this compound |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) Applications in this compound Research
Gas Chromatography (GC) is a powerful analytical tool for separating and analyzing volatile and semi-volatile compounds. ijpsjournal.com While direct analysis of this compound (MW: 414.3 g/mol ) may be challenging due to its molecular weight and polarity, GC can be applied, often following a derivatization step to increase volatility and thermal stability. nih.govnih.gov
In research settings, GC applications could include monitoring the synthesis of this compound by analyzing for volatile starting materials or impurities. scirp.org It is also employed in pharmacokinetic studies to determine the concentration of a drug and its metabolites in biological samples like blood or plasma. When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity for both identification and quantification. mdpi.com
Table 2: Potential GC-MS Parameters for Derivatized this compound Analysis
| Parameter | Specification |
|---|---|
| Column | Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Polysilphenylene-siloxane, 30m x 0.25mm) |
| Carrier Gas | Helium at a constant flow |
| Injector Temperature | 270 °C |
| Oven Program | Temperature ramp starting from a low temperature (e.g., 100 °C) to a high temperature (e.g., 300 °C) |
| Ionization Mode (MS) | Electron Ionization (EI) |
| Detection Mode (MS) | Scan or Selected Ion Monitoring (SIM) |
Mass Spectrometric Approaches in this compound Characterization
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of an analyte. nih.gov It is a critical tool for the characterization of chemical compounds like this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound Structure Elucidation
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for producing gas-phase ions from thermally labile and polar molecules without significant fragmentation. nih.govyoutube.com Given the presence of basic nitrogen atoms in its imidazole (B134444) ring and imidothiocarbamate group, this compound is expected to ionize efficiently in positive-ion ESI mode, primarily through protonation to form the [M+H]⁺ ion.
ESI-MS is used to confirm the molecular weight of synthesized this compound. The measured mass-to-charge ratio (m/z) of the protonated molecule should correspond to the calculated molecular weight based on its elemental formula (C₁₅H₁₉IN₄S). nih.gov Coupling ESI with high-resolution mass spectrometry (HRMS) allows for the determination of the accurate mass, which can confirm the elemental composition of the molecule with high certainty. ijpras.com
Table 3: Expected Ions for this compound in ESI-MS
| Ion Species | Formula | Calculated m/z |
|---|---|---|
| Protonated Molecule [M+H]⁺ | C₁₅H₂₀IN₄S⁺ | 415.0454 |
Tandem Mass Spectrometry (MS/MS) for this compound Metabolite Identification in Research Models
Tandem mass spectrometry (MS/MS) is an indispensable tool for identifying drug metabolites in complex biological matrices. ijpras.comyoutube.com This technique involves the selection of a precursor ion (e.g., the protonated molecular ion of a potential metabolite) which is then fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions. nih.gov This fragmentation pattern provides a structural fingerprint of the molecule.
In the context of this compound research, liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be used to analyze samples from in vitro or in vivo metabolism studies. youtube.com The system can be programmed to search for predicted metabolites based on common biotransformation pathways. When a candidate ion is detected, an MS/MS spectrum is acquired. By interpreting this spectrum and comparing it to the fragmentation pattern of the parent this compound molecule, the structure of the metabolite can be elucidated. nih.govbiorxiv.org
Table 4: Common Metabolic Biotransformations Monitored by MS/MS
| Biotransformation | Mass Change |
|---|---|
| Hydroxylation | +16 Da |
| N-dealkylation | Variable |
| S-oxidation | +16 Da |
| Hydrolysis | Variable |
Spectroscopic Methods for this compound Structural and Conformational Analysis
Spectroscopic techniques are used to probe the interaction of molecules with electromagnetic radiation, yielding critical information about chemical structure and functional groups.
For a newly synthesized compound like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is the definitive method for complete structure elucidation. It provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the unambiguous determination of atomic connectivity. Furthermore, quantitative NMR (qNMR) can serve as a primary method for determining purity with high accuracy, using a certified internal standard. nih.gov
Fourier-Transform Infrared Spectroscopy (FTIR) is another key technique used for structural confirmation. It identifies the various functional groups within the this compound molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of different chemical bonds.
Table 5: Key Functional Groups of this compound and Expected FTIR Absorption Bands
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Amine / Imidazole | N-H stretch | 3200 - 3500 |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| Alkyl Chain | C-H stretch | 2850 - 2960 |
| Imine / Imidazole | C=N stretch | 1600 - 1690 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the three-dimensional arrangement of the molecule. The most commonly used nuclei for organic compounds are proton (¹H) and carbon-13 (¹³C).
For this compound, ¹H NMR spectroscopy would be instrumental in identifying the different types of protons and their chemical environments. The spectrum would be expected to show distinct signals for the aromatic protons on the iodophenyl ring, the protons of the ethyl chain, the propyl chain, and the imidazole ring. The chemical shifts (δ) of these protons are influenced by the electron density of their surroundings. For instance, the aromatic protons would appear in the downfield region (typically δ 7-8 ppm) due to the deshielding effect of the aromatic ring current. The protons on the carbon adjacent to the iodine atom would also experience a downfield shift. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the carbon skeleton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic (C₆H₄I) | 7.0 - 7.8 | 120 - 140 |
| Imidazole (C₃H₃N₂) | 6.8 - 7.5 | 115 - 135 |
| Methylene (CH₂) adjacent to S | 2.5 - 3.0 | 30 - 40 |
| Methylene (CH₂) adjacent to N | 2.7 - 3.3 | 40 - 50 |
| Methylene (CH₂) in alkyl chain | 1.5 - 2.5 | 20 - 30 |
Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints of this compound
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds. These techniques provide a "molecular fingerprint" that is unique to the compound.
In the IR spectrum of this compound, characteristic absorption bands would be expected for the various functional groups. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the aromatic and imidazole rings would produce characteristic peaks in the 1400-1600 cm⁻¹ region. The C-N and C-S stretching vibrations would also give rise to specific absorption bands. The presence of the C-I bond would be indicated by a low-frequency absorption, typically below 600 cm⁻¹.
Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic ring and the C-S bond would be expected to produce strong Raman signals. The specific Raman shifts would provide further confirmation of the molecular structure. While specific experimental IR and Raman spectra for this compound are not widely published, the analysis of its constituent functional groups allows for the prediction of its key vibrational bands.
Table 2: Expected Infrared Absorption and Raman Shift Regions for this compound
| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 | Strong |
| Aliphatic C-H | Stretching | 2850 - 3000 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Strong |
| Imidazole C=N | Stretching | 1500 - 1650 | Moderate |
| C-N | Stretching | 1000 - 1350 | Moderate |
| C-S | Stretching | 600 - 800 | Strong |
| C-I | Stretching | 500 - 600 | Strong |
UV-Visible Spectroscopy for this compound Quantification and Interaction Studies
UV-Visible spectroscopy is a versatile analytical technique used for both qualitative and quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For a molecule like this compound, which contains chromophores such as the iodophenyl and imidazole rings, UV-Vis spectroscopy can be employed to determine its concentration in a solution and to study its interactions with other molecules.
The UV-Vis spectrum of this compound would be expected to exhibit characteristic absorption maxima (λmax) corresponding to the electronic transitions within its chromophoric systems. The iodophenyl group and the imidazole ring are the primary contributors to its UV absorption. The exact position of the λmax and the molar absorptivity (ε) would depend on the solvent used and the pH of the solution. By constructing a calibration curve of absorbance versus concentration at a fixed wavelength (usually the λmax), the concentration of this compound in an unknown sample can be accurately determined according to the Beer-Lambert law.
Furthermore, UV-Vis spectroscopy can be utilized to study the binding of this compound to its target receptor, the histamine (B1213489) H3 receptor, or other biomolecules. When this compound binds to a protein, changes in its local environment can lead to shifts in its absorption spectrum (either a bathochromic/red shift or a hypsochromic/blue shift) and/or changes in its molar absorptivity (hyperchromicity or hypochromicity). These spectral changes can be monitored to determine binding constants and to gain insights into the nature of the interaction.
Radiometric Assays for this compound Receptor Binding Studies
Radiometric assays are a highly sensitive and specific method for studying the binding of ligands to their receptors. In the context of this compound, radiolabeled versions of the compound, most notably [¹²⁵I]this compound, have been instrumental in characterizing its interaction with the histamine H3 receptor.
These assays typically involve incubating a source of the H3 receptor (e.g., brain tissue homogenates or cell lines expressing the receptor) with radiolabeled this compound. After reaching equilibrium, the bound and free radioligand are separated, and the amount of radioactivity associated with the receptor-bound fraction is measured. This allows for the determination of key binding parameters such as the dissociation constant (Kd), which is a measure of the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue.
Saturation binding experiments, where increasing concentrations of [¹²⁵I]this compound are incubated with the receptor preparation, are used to determine the Kd and Bmax values. Competition binding assays, where a fixed concentration of [¹²⁵I]this compound is co-incubated with varying concentrations of a non-radiolabeled competitor (including this compound itself or other H3 receptor ligands), are employed to determine the binding affinities (Ki) of these competing compounds.
Research has demonstrated that [¹²⁵I]this compound binds to rat and mouse brain membranes with high affinity and selectivity. The binding is saturable and reversible, fulfilling the criteria for a suitable radioligand for H3 receptor studies. nih.gov
Table 3: Radiometric Binding Data for [¹²⁵I]this compound
| Parameter | Value (Rat Cortex) | Value (Mouse Brain) | Reference |
| Kd (Dissociation Constant) | 0.32 nM | 0.048 nM (pKd 9.31) | nih.gov |
| Bmax (Maximum Binding Sites) | 209 fmol/mg protein | 290 fmol/mg protein | nih.gov |
Development and Validation of Bioanalytical Assays for this compound in Experimental Matrices
The development and validation of robust bioanalytical assays are critical for the quantitative determination of this compound and its metabolites in biological matrices such as plasma, serum, urine, and tissue homogenates. These assays are essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. While specific validated bioanalytical methods for this compound are not extensively detailed in publicly available literature, the general principles and methodologies for such assays are well-established. A common and powerful technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
The development of an LC-MS/MS method for this compound would involve several key steps:
Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Chromatographic Separation: An appropriate high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column and mobile phase would be selected to achieve good separation of this compound and its potential metabolites from endogenous matrix components.
Mass Spectrometric Detection: A tandem mass spectrometer would be used for detection. This involves optimizing the ionization source (e.g., electrospray ionization - ESI) and selecting specific precursor-to-product ion transitions (multiple reaction monitoring - MRM) for both this compound and an internal standard. The use of MRM provides high selectivity and sensitivity.
Once a method is developed, it must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. The validation process assesses several key parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy: The closeness of the measured concentration to the true concentration.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is assessed at both intra-day and inter-day levels.
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
Recovery: The efficiency of the extraction procedure.
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
For a compound like this compound, a validated LC-MS/MS assay would be the method of choice for its reliable quantification in preclinical and clinical studies.
Table 4: Key Parameters for Bioanalytical Method Validation
| Validation Parameter | Acceptance Criteria (Typical) |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (RSD) | ≤15% (≤20% at LLOQ) |
| Linearity (r²) | ≥0.99 |
| Selectivity | No significant interference at the retention time of the analyte and internal standard |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Consistent and reproducible |
| Stability | Analyte concentration within ±15% of the initial concentration |
Biochemical and Cellular Research on Iodophenpropit in Model Systems
Effects of Iodophenpropit on Isolated Enzyme Systems (e.g., Carbonic Anhydrase)
Research into the effects of this compound on isolated enzyme systems has revealed interactions beyond its primary targets, the histamine (B1213489) receptors. Notably, studies have explored its influence on carbonic anhydrases (CAs) and N-methyl-D-aspartate (NMDA) receptors.
Histamine and its derivatives have been identified as activators of various carbonic anhydrase isoforms, enzymes crucial for catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. caymanchem.com CAs are involved in numerous physiological processes, and their activation can enhance cognitive functions like memory. plos.org While a broad range of histamine-related compounds have been investigated for their CA-activating properties, specific data on this compound's direct activating or inhibitory constants for isolated CA isoforms is not extensively detailed in the available literature. caymanchem.com However, the general class of histamine derivatives is known to interact with these enzymes, suggesting a potential area for further investigation. plos.org
More definitive findings exist regarding this compound's effect on NMDA receptors, which are ligand-gated ion channels crucial for synaptic transmission. In studies using recombinant rat NMDA receptors expressed in cell lines, this compound was identified as a subunit-selective inhibitor. bioivt.com It demonstrated inhibitory activity across various NR1/NR2 subunit combinations, with the most potent inhibition observed at NR1/NR2A and NR1/NR2B-containing receptors. bioivt.com This indicates that some of the physiological effects observed for this compound in vivo could potentially involve the modulation of glutamatergic neurotransmission through NMDA receptor antagonism, in addition to its effects on the histaminergic system.
Investigation of this compound's Impact on Cellular Signaling Cascades in Cultured Cells
This compound's primary role as a histamine H3 receptor antagonist means it fundamentally impacts intracellular signaling cascades by blocking the effects of histamine or the receptor's constitutive activity. bioivt.comnih.gov The H3 receptor is canonically coupled to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) 3'-5'-monophosphate (cAMP). nih.gov
In cultured cells engineered to express the human H3 receptor, such as SK-N-MC cells, this compound demonstrates its antagonistic action by functioning as an inverse agonist. bioivt.com It reverses the constitutive activity of the H3 receptor, leading to an increase in forskolin-stimulated cAMP production. bioivt.com Beyond the cAMP pathway, H3 receptor activation is linked to several other signaling events, including the activation of phospholipase A2, mitogen-activated protein kinases (MAPK), and the phosphatidylinositol 3-kinase (PI3K) pathway, as well as the inhibition of voltage-activated Ca2+ channels. nih.gov As an antagonist, this compound would be expected to block these histamine-induced signaling events.
Furthermore, research in HEK293T cells using a Bioluminescence Resonance Energy Transfer (BRET)-based G protein-activation assay has visualized the antagonistic effects of this compound at the H3 receptor in real-time, confirming its ability to prevent agonist-induced G-protein activation. medchemexpress.com Studies have also shown that this compound can exhibit partial agonistic activity at the histamine H4 receptor in certain cellular systems, such as in Ca2+ mobilization assays in HEK293 cells, indicating its potential to initiate or modulate other signaling pathways depending on the receptor subtype and cellular context. psu.edu
The influence of this compound on cellular signaling cascades extends to the downstream modulation of gene and protein expression. A direct demonstration of this is seen in reporter gene assays. In HEK293T cells expressing histamine H4 receptors, this compound was shown to exert partial agonistic activity, leading to the modulation of a luciferase reporter gene controlled by a cAMP responsive element (CRE). psu.edu This finding illustrates that by interacting with a G-protein coupled receptor, this compound can influence transcription factors that bind to specific DNA elements, thereby altering gene expression. psu.edu
While direct studies mapping global changes in gene or protein expression following this compound treatment are limited, its known signaling effects allow for inferred impacts. For example, activation of the H3 receptor in primary cultures of mouse cerebral cortex neurons has been shown to increase the expression of anti-apoptotic proteins. nih.gov As an antagonist or inverse agonist, this compound would block this effect, potentially altering the expression profile of proteins involved in cell survival pathways. Similarly, by modulating MAPK and PI3K pathways, this compound could indirectly influence the expression of a wide array of genes involved in cell growth, differentiation, and metabolism. nih.gov
The biological effects of this compound in cellular assays are consistently shown to be concentration-dependent. The potency of the compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which vary depending on the specific cellular system and endpoint being measured.
In functional assays using SK-N-MC cells that stably express the recombinant human H3 receptor, this compound acts as an inverse agonist, increasing cAMP production with an EC50 value of 25.1 nM. bioivt.com Its potency as an antagonist at NMDA receptors has also been quantified, showing subunit selectivity. The IC50 values for inhibition of rat recombinant NMDA receptors were 1.3 µM for NR1/NR2A, 1.4 µM for NR1/NR2B, 9.7 µM for NR1/NR2C, and 14 µM for NR1/NR2D. bioivt.com Furthermore, in assays on NG108-15 cells, this compound was found to inhibit 5-hydroxytryptamine (5-HT) responses with an IC50 of 1.57 µM. nih.gov These data highlight that the concentration required for this compound to elicit a biological response varies significantly depending on its molecular target.
| Target | Cell System/Model | Effect | Potency | Reference |
|---|---|---|---|---|
| Histamine H3 Receptor | SK-N-MC Cells | Inverse Agonism (cAMP increase) | EC50 = 25.1 nM | bioivt.com |
| NMDA Receptor (NR1/NR2A) | Recombinant Rat Receptors | Inhibition | IC50 = 1.3 µM | bioivt.com |
| NMDA Receptor (NR1/NR2B) | Recombinant Rat Receptors | Inhibition | IC50 = 1.4 µM | bioivt.com |
| NMDA Receptor (NR1/NR2C) | Recombinant Rat Receptors | Inhibition | IC50 = 9.7 µM | bioivt.com |
| NMDA Receptor (NR1/NR2D) | Recombinant Rat Receptors | Inhibition | IC50 = 14 µM | bioivt.com |
| 5-HT3 Receptor | NG108-15 Cells | Inhibition of 5-HT responses | IC50 = 1.57 µM | nih.gov |
Cellular Uptake and Intracellular Distribution Studies of this compound in Model Cell Lines
While this compound is widely used in in vitro studies with various model cell lines (including HEK293, SK-N-MC, and C6 glioma cells) to probe receptor function, detailed investigations into its specific mechanisms of cellular uptake and its subsequent intracellular distribution are not extensively documented. bioivt.compsu.edunih.gov The research focus has predominantly been on its interaction with cell surface membrane receptors, such as histamine and NMDA receptors. bioivt.comarxiv.org
The most relevant data on the compound's distribution come from ex vivo autoradiography studies using the radiolabeled form, [125I]this compound, in non-human brain tissue. These studies reveal a heterogeneous distribution that corresponds with the known density of histamine H3 receptors. nih.gov In rat and pig brain sections, the highest concentrations of [125I]this compound binding are observed in the substantia nigra, nucleus accumbens, caudate, and cortex. nih.govnih.gov This demonstrates that in a complex biological environment, the distribution of this compound is primarily governed by its affinity for its receptor targets. High uptake has also been noted in the choroid plexus and pineal gland, which may be related to both high receptor density and potential metabolic processes. nih.gov
Metabolic Transformation Pathways of this compound in Non-Human Biological Systems
Investigations into the fate of this compound in non-human biological systems have identified metabolic transformation as a key process. The primary metabolic pathway reported for this compound in rats is deiodination. nih.gov Studies using [125I]this compound have shown that following systemic administration, the compound undergoes metabolism that can result in the cleavage of the iodine atom from the phenyl group. nih.gov
This metabolic process is inferred from in vivo and ex vivo findings. For instance, after administration of a similar iodinated H3 receptor radiopharmaceutical, high levels of radioactivity were detected in the thyroid and choroid plexus. nih.gov This pattern is characteristic of the uptake of free radioactive iodide by the sodium-iodide symporter, suggesting that the parent compound was deiodinated in vivo. nih.gov Furthermore, HPLC analysis of plasma from rats administered a similar compound revealed the presence of more polar metabolites compared to the parent drug, confirming that biotransformation occurs systemically. nih.gov Another study in rabbits, which examined the effect of this compound on liver enzymes, indirectly points to the liver as a site of metabolic activity. arxiv.org
The metabolic transformation of this compound is mediated by enzymatic processes, as evidenced by studies on ex vivo preparations. While specific assays using liver microsomes or S9 fractions to comprehensively profile the enzymatic biotransformation of this compound are not detailed in the available literature, evidence from brain slice studies points to its degradation. In electrophysiological experiments using rat brain slices, it is noted that enzymatic degradation can be a factor that hampers drug access to receptors, implying the presence of active metabolic enzymes within this ex vivo tissue preparation. psu.edu
The key identified transformation, deiodination, is catalyzed by a class of enzymes known as deiodinases. While these enzymes are most famous for their role in thyroid hormone activation (converting T4 to T3), they are present in various tissues, including the brain. Stress has been shown to markedly increase the activity of type II deiodinase in the rat brain. The observation that this compound is deiodinated in vivo strongly suggests the involvement of these or similar enzymes in its biotransformation. nih.gov However, direct experiments confirming this compound as a substrate for specific deiodinase isoforms or other metabolic enzymes like Cytochrome P450s in ex vivo systems have yet to be reported.
Non-Enzymatic Degradation of this compound in Biological Milieu
The stability of a chemical compound within a biological milieu, such as cell culture media or biological buffers, is critical for the interpretation of in vitro research findings. Non-enzymatic degradation, driven by chemical and physical factors in the environment, can alter the effective concentration of the compound and potentially produce active byproducts. While specific studies exhaustively detailing the non-enzymatic degradation of this compound are not extensively documented in the reviewed literature, general principles of chemical stability in aqueous, protein-containing solutions allow for an informed discussion of its potential degradation pathways.
Key factors influencing the stability of compounds like this compound in a biological milieu include pH, temperature, light exposure, and interactions with media components. researchgate.netnih.gov Cell culture media are complex chemical environments, and components such as amino acids, vitamins, and metal ions can undergo or catalyze chemical reactions. nih.govevonik.com For instance, riboflavin (B1680620), tryptophan, and tyrosine are known to be involved in light-induced degradation processes. nih.gov
Hydrolysis represents a primary pathway for the non-enzymatic breakdown of many pharmacological agents. For this compound, which contains an isothiourea group, susceptibility to hydrolysis under various pH conditions present in biological buffers could be a relevant degradation pathway. Research on other compounds has shown that the presence of proteins, such as bovine serum albumin (BSA), can have a protective role, shielding the compound from chemical hydrolysis. researchgate.net Conversely, prolonged incubation in complex media, especially under exposure to ambient light, can lead to photo-degradation and the generation of reactive oxygen species (ROS), which could further promote the degradation of sensitive compounds. nih.govnih.gov The stability of related compounds, such as the radiolabeled H3 receptor antagonist [3H]-clobenpropit, has been shown to be dependent on buffer composition and temperature, suggesting that the stability of this compound could also be influenced by these experimental variables. researchgate.net
Table 1: Potential Factors in Non-Enzymatic Degradation of this compound
| Factor | Potential Impact on this compound | General References |
|---|---|---|
| Hydrolysis | Potential breakdown of the isothiourea or other susceptible bonds, influenced by pH and buffer composition. | researchgate.netuni-regensburg.de |
| Photo-degradation | Exposure to ambient or fluorescent light may induce chemical conversion, a known issue for media components like riboflavin and tryptophan. | nih.gov |
| Oxidation | Reactive oxygen species (ROS) generated by media components or cellular activity could chemically modify the this compound structure. | nih.govnih.gov |
| Media Components | Interactions with salts, amino acids, or other media constituents could catalyze degradation or lead to precipitation. | evonik.com |
| Temperature | Higher temperatures, such as the standard 37°C for cell culture, can accelerate chemical degradation reactions compared to storage temperatures. | researchgate.net |
Influence of this compound on Organelle Function and Cellular Homeostasis in Research Models
This compound's interactions with cellular targets extend beyond its primary role as a histamine H3 receptor (H3R) antagonist, influencing the function of key organelles and disturbing cellular homeostasis, particularly calcium regulation. These effects are primarily documented through its action on N-methyl-D-aspartate (NMDA) receptors.
Influence on Cellular Calcium Homeostasis: Cellular calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of cellular processes. The endoplasmic reticulum (ER) and mitochondria are central organelles in maintaining the delicate balance of intracellular calcium. dovepress.combiorxiv.org Research has identified this compound as a subunit-selective, noncompetitive antagonist of NMDA receptors, which are ligand-gated ion channels permeable to Ca2+. nih.gov
In research models, the application of this compound has been used to probe calcium signaling pathways. For example, in studies of mouse cortical collecting duct cells, which express all four histamine receptors, this compound was used as an H3R blocker to dissect histamine-induced increases in intracellular Ca2+. researchgate.net More directly, its antagonist activity at NMDA receptors inherently implicates it in the modulation of Ca2+ influx. nih.gov By blocking NMDA receptors, this compound can prevent or reduce the rise in intracellular calcium that follows receptor activation by glutamate (B1630785) and glycine (B1666218). This activity has been demonstrated in cell lines expressing specific NMDA receptor subunits, where changes in intracellular calcium are measured using fluorescent indicators like Fura-2. nih.gov Disruption of calcium homeostasis is a critical event that can lead to ER stress and mitochondrial dysfunction. dovepress.comfrontiersin.org
Influence on Mitochondrial Function: Mitochondria are vital for energy production, cellular respiration, and apoptosis. nih.govcornell.edu Mitochondrial function is tightly linked to cellular calcium levels; excessive calcium uptake can lead to mitochondrial overload, increased ROS production, and the initiation of cell death pathways. mdpi.com While direct studies of this compound's impact on mitochondrial bioenergetics are limited, its known effects on calcium signaling and NMDA receptors provide an indirect link. Furthermore, research has suggested that antagonism of H3 receptors, this compound's primary target, can inhibit mitochondrial function, potentially by antagonizing neuroprotective NMDA receptor activation which plays a role in stimulating mitochondrial biogenesis. researchgate.net Therefore, by modulating Ca2+ influx and H3R signaling, this compound may indirectly influence mitochondrial health and energy metabolism. mdpi.comresearchgate.net
Influence on Endoplasmic Reticulum (ER) Function: The ER is a central organelle for protein synthesis and folding, as well as a major intracellular calcium reservoir. frontiersin.orgnih.gov The accumulation of unfolded or misfolded proteins in the ER leads to a state known as ER stress, which activates the unfolded protein response (UPR). frontiersin.org Persistent ER stress can trigger apoptosis. nih.gov Given that this compound modulates intracellular calcium concentrations by blocking NMDA receptors, it can be inferred that it may influence ER function. dovepress.comnih.gov The ER releases and sequesters Ca2+ to maintain homeostasis, and a sustained reduction in Ca2+ influx due to NMDA receptor blockade could alter the calcium concentration within the ER lumen, thereby affecting the function of calcium-dependent chaperones involved in protein folding. biorxiv.org
Table 2: Summary of this compound's Influence on Organelles and Homeostasis in Research Models
| Cellular Component/Process | Observed or Inferred Influence of this compound | Mechanism of Action | References |
|---|---|---|---|
| Cellular Calcium (Ca2+) Homeostasis | Alters intracellular Ca2+ levels by blocking its influx. | Noncompetitive antagonism of NMDA receptors. | dovepress.comnih.govresearchgate.net |
| Mitochondria | Potential for indirect inhibition of mitochondrial function and biogenesis. | Antagonism of H3 receptors; modulation of cellular Ca2+ levels. | mdpi.comresearchgate.net |
| Endoplasmic Reticulum (ER) | Potential to influence ER stress pathways. | Indirectly, through modulation of Ca2+ homeostasis which is critical for ER protein folding. | biorxiv.orgnih.govfrontiersin.org |
Computational Chemistry and Theoretical Modeling of Iodophenpropit
Molecular Docking and Ligand-Protein Interaction Simulations for Iodophenpropit
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in understanding the binding mechanisms of drugs and other small molecules.
Prediction of this compound Binding Modes with Target Receptors
Computational studies have been employed to predict the binding orientation of this compound within the histamine (B1213489) H3 receptor (H3R). Homology models of the hH3R, often based on the crystal structure of bovine rhodopsin, have been utilized for docking studies. uni-regensburg.de In these models, the protonated headgroup of this compound is typically oriented to interact with key acidic residues within the binding site. uni-regensburg.de
A common predicted binding mode involves the interaction of the ligand's positively charged amine group with specific aspartate (D) or glutamate (B1630785) (E) residues in the transmembrane (TM) helices of the receptor. acs.org For instance, molecular docking studies of H3R antagonists suggest an ionic interaction with either the D114(3.32) residue in TM3 or the E206(5.46) residue in TM5. acs.org The general pharmacophore for H3R antagonists includes this positively charged amine, a linker (often an alkyl ether), and an aromatic core that can engage in π–π stacking interactions with aromatic residues like Y115(3.33), Y374(6.51), and F398(7.39). acs.org
Interestingly, some studies have revealed that this compound can also interact with other receptors, such as the N-methyl-D-aspartate (NMDA) receptor. scispace.comnih.gov Docking studies on NMDA receptors suggest a potential similarity in the binding sites for this compound and the NMDA receptor antagonist ifenprodil. scispace.com
Table 1: Predicted Interacting Residues for this compound with the Histamine H3 Receptor
| Interacting Residue | Location | Type of Interaction | Reference |
| D114(3.32) | TM3 | Ionic Interaction | acs.org |
| E206(5.46) | TM5 | Ionic Interaction | acs.org |
| Y115(3.33) | TM3 | π–π Stacking | acs.org |
| Y374(6.51) | TM6 | π–π Stacking | acs.org |
| F398(7.39) | TM7 | π–π Stacking | acs.org |
This table is based on generalized H3R antagonist pharmacophore models and may not be exhaustive for this compound specifically.
Analysis of Interaction Energies and Specific Residue Contacts of this compound
The stability of the this compound-receptor complex is determined by the sum of various interaction energies, including electrostatic interactions, van der Waals forces, and hydrogen bonding. While specific quantitative interaction energy values for this compound from publicly available literature are scarce, the nature of these interactions can be inferred from docking studies.
The primary electrostatic interaction is predicted to be between the positively charged group of this compound and negatively charged aspartate or glutamate residues in the H3R binding pocket. acs.org Hydrophobic interactions between the aromatic rings of this compound and aromatic residues in the receptor also contribute significantly to the binding affinity. acs.org
Molecular Dynamics (MD) Simulations of this compound and Its Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes in a ligand-receptor complex over time. github.iomdpi.com These simulations are crucial for understanding the stability of binding poses predicted by molecular docking and for exploring the flexibility of both the ligand and the receptor. chemcomp.com
Conformational Dynamics of this compound-Receptor Complexes
MD simulations of GPCRs like the H3R, often performed in a lipid bilayer environment, can reveal how the receptor and ligands like this compound behave in a more physiologically relevant context. uni-regensburg.deuzh.ch These simulations can confirm the stability of the interactions observed in docking studies and may uncover alternative binding modes or conformational changes that are not apparent from static models. For instance, MD simulations have been used to relax homology models of the hH3R before ligand docking to obtain a more realistic binding site conformation. uni-regensburg.de
The dynamics of the complex can influence the ligand's affinity and efficacy. Studies on other GPCRs have shown that agonists and antagonists can induce distinct conformational changes in the receptor, affecting downstream signaling pathways. acs.org While specific MD simulation data for this compound is not extensively detailed in the available literature, the general principles of GPCR dynamics would apply.
Solvent Effects and Ligand Flexibility in this compound Simulations
The surrounding solvent plays a critical role in mediating ligand-protein interactions. chemrxiv.org MD simulations explicitly model solvent molecules, typically water, allowing for a more accurate representation of the binding environment. The flexibility of the ligand itself is also a key factor. This compound possesses rotatable bonds that allow it to adopt various conformations. MD simulations can explore this conformational space to identify the most stable bound conformation.
The flexibility of both the ligand and the receptor can lead to an "induced fit" model of binding, where the binding of the ligand causes conformational changes in the receptor, and vice versa. uzh.ch This dynamic interplay is essential for understanding the specificity and affinity of this compound for its target receptors.
Quantum Chemical Calculations for this compound Electronic Structure and Reactivity
Quantum chemical calculations are used to investigate the electronic properties of molecules, such as charge distribution, orbital energies, and reactivity. aspbs.comuni-koeln.de These methods can provide a deeper understanding of the chemical nature of this compound and its interactions with its biological targets.
While specific quantum chemical studies focused solely on this compound are not readily found in the public domain, such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations. aspbs.comnih.gov These methods could be used to:
Calculate the partial atomic charges on the atoms of this compound, which would help in understanding the electrostatic interactions with the receptor.
Determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons and thus its reactivity.
Analyze the electrostatic potential surface to identify regions of the molecule that are likely to engage in electrostatic interactions.
These computational approaches, from molecular docking to quantum chemistry, provide a powerful toolkit for elucidating the molecular mechanisms underlying the pharmacological activity of this compound.
In Silico Prediction of this compound's Properties Relevant to Biological Interactions
Computational, or in silico, methods are pivotal in modern drug discovery, allowing for the early prediction of a compound's physicochemical and pharmacokinetic properties. For this compound, these theoretical predictions provide crucial insights into its behavior in biological systems, guiding further experimental studies. Key properties such as lipophilicity (LogP), aqueous solubility, and the potential to cross the blood-brain barrier (BBB) are estimated using models built from vast chemical databases. nih.gov
Various computational tools and platforms are employed for these predictions. For instance, properties can be calculated using the Chemistry Development Kit (CDK), which enables the prediction of profiles based on established criteria like Lipinski's Rule-of-Five, a cornerstone for assessing a compound's drug-likeness. guidetopharmacology.org ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models, often available in software suites like Discovery Studio, can estimate a molecule's performance in a biological context. nih.gov These models use a compound's 2D structure to predict outcomes for properties like human intestinal absorption (HIA), plasma protein binding, and potential inhibition of metabolic enzymes like cytochrome P450 (CYP450). nih.gov For this compound, these predictions are essential for understanding its suitability as a pharmacological tool, particularly its ability to penetrate the central nervous system to interact with H3 receptors in the brain. nih.govresearchgate.net
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 414.30763 g/mol | Influences absorption and diffusion across membranes. wikipedia.org |
| Hydrogen Bond Acceptors | 3 | Affects solubility and binding to biological targets. guidetopharmacology.org |
| Hydrogen Bond Donors | 3 | Affects solubility and binding to biological targets. guidetopharmacology.org |
| Rotatable Bonds | 9 | Relates to molecular flexibility and conformational entropy upon binding. guidetopharmacology.org |
| Topological Polar Surface Area (TPSA) | 92.03 Ų | Predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. guidetopharmacology.org |
| Blood-Brain Barrier (BBB) Penetration | Predicted to enter the CNS | Crucial for its action on central histamine H3 receptors. nih.gov |
| Aqueous Solubility | Low | Affects bioavailability and formulation. nih.gov |
| Human Intestinal Absorption (HIA) | Good | Indicates potential for oral bioavailability. nih.gov |
Theoretical Property Prediction for this compound Analogues
The exploration of structure-activity relationships (SARs) through computational modeling is a powerful strategy to design novel ligands with improved properties. mdpi.comnih.gov In the context of this compound and its target, the histamine H3 receptor (H3R), theoretical predictions for analogues have been instrumental. By systematically modifying the core structure of known H3R antagonists like this compound, researchers can computationally screen for derivatives with enhanced affinity, selectivity, or better pharmacokinetic profiles. uni-regensburg.deresearchgate.net
Computational studies on H3R antagonists often involve creating quantitative structure-activity relationship (QSAR) models. nih.govbindingdb.org These models mathematically correlate variations in the chemical structure of a series of compounds with their biological activity. For example, studies have explored how modifications to the side chains of imidazole-containing antagonists affect their interaction with key amino acid residues in the H3R binding pocket. uni-regensburg.de The isothiourea moiety in this compound and the imidazole (B134444) ring are critical for its activity, and computational studies on analogues often focus on substitutions at these sites or on the phenyl ring to modulate properties like lipophilicity and receptor affinity. uni-regensburg.denih.gov For instance, replacing the piperidine (B6355638) ring in some H3R ligands with a piperazine (B1678402) was evaluated in silico to understand the impact on protonation states and interaction energies with the receptor. nih.govacs.org
| Parent Compound Class | Structural Modification Studied | Computational Method | Predicted Outcome/Insight |
|---|---|---|---|
| Imidazole-containing antagonists (e.g., this compound, Clobenpropit) | Modification of side-chain groups. | Molecular Docking, SAR | Identified groups that could interact with specific residues like E5.46 in the H3R binding site. uni-regensburg.de |
| Arylbenzofuran derivatives | Variations of substituents on the aryl and benzofuran (B130515) rings. | QSAR, Molecular Modeling | Developed models to predict H3R antagonist activity based on structural features. nih.gov |
| Piperidine/Piperazine derivatives | Replacement of piperidine with piperazine. | pKa Prediction, Molecular Dynamics | Revealed changes in protonation state and loss of key salt bridge interactions (e.g., with Glu172), explaining decreased biological activity. nih.govacs.org |
| Quinazolinamine derivatives | Substitution on the 4-Aryl group. | Docking Studies | Identified a methoxy-phenyl substituted analogue as a potent and selective H3R antagonist. researchgate.net |
Chemoinformatics and Data Mining in this compound Research
Chemoinformatics and data mining apply computational techniques to analyze large datasets of chemical and biological information, uncovering patterns and relationships that can accelerate drug discovery. emory.edunih.gov In research related to this compound, these methods are used to screen large virtual libraries for new H3R ligands, predict off-target interactions, and build classification models based on known active and inactive compounds. uni-regensburg.deuni-regensburg.de
One powerful chemoinformatic technique is the Similarity Ensemble Approach (SEA), which compares targets based on the similarity of the ligands that bind to them, rather than by protein sequence similarity. uni-regensburg.de This can predict potential off-target interactions for compounds like this compound. For example, H3R antagonists such as this compound and thioperamide (B1682323) were found to also interact with the 5-HT3 receptor, an insight that can be explored and rationalized using computational approaches. acs.orgmedchemexpress.com Furthermore, data mining techniques can be used to build Structure-Activity Relationship (SAR) models from high-throughput screening data. researchgate.net By training algorithms on databases of known H3R ligands, it is possible to create models that can rapidly classify new or hypothetical compounds as likely binders or non-binders, prioritizing them for synthesis and experimental testing. bindingdb.orgscience.govucsd.edu
Homology Modeling of Receptors for this compound Interaction Studies
In the absence of an experimentally determined crystal structure for the human histamine H3 receptor (hH3R), homology modeling has been an indispensable tool for studying its interaction with ligands like this compound. nih.govresearchgate.net This computational technique constructs a three-dimensional model of a target protein based on the known experimental structure of a related homologous protein, which serves as a template. researchgate.net For G-protein coupled receptors (GPCRs) like the hH3R, the high-resolution crystal structure of bovine rhodopsin has frequently been used as a template. uni-regensburg.deresearchgate.net
The process involves aligning the amino acid sequence of the hH3R with that of the template, building the 3D model, and then refining it using energy minimization and molecular dynamics (MD) simulations. uni-regensburg.deresearchgate.net These simulations help to settle the model into a more realistic and energetically favorable conformation, often within a simulated lipid bilayer and aqueous environment to mimic the cell membrane. researchgate.netresearchgate.net
Once a reliable homology model is generated, molecular docking studies can be performed to predict the binding mode of antagonists like this compound. uni-regensburg.de These studies have been crucial in identifying key amino acid residues within the hH3R's transmembrane helices that are critical for ligand binding. For instance, mutational studies combined with modeling have suggested that residues such as Aspartate (D3.32) in transmembrane helix 3 (TM3) and Glutamate (E5.46) in TM5 are major interaction sites for imidazole-containing antagonists. uni-regensburg.de The imidazole moiety of this compound is proposed to interact with D3.32, while its side chain can form interactions with E5.46. uni-regensburg.de Such models provide a structural basis for understanding the SAR of H3R ligands and for rationally designing new compounds with improved affinity and selectivity. researchgate.netacs.org
Environmental and Ecological Research Aspects of Iodophenpropit Non Human Impact/fate
Environmental Occurrence and Distribution Studies of Chemical Compounds Related to Iodophenpropit
Currently, there is a significant lack of research on the environmental occurrence and distribution of this compound itself. However, insights can be drawn from studies on related compounds, particularly histamine (B1213489) H3 receptor antagonists and other iodinated organic compounds, which may share similar environmental pathways.
Histamine is a signaling molecule in various physiological processes, and its receptors are targets for numerous drugs. physiology.org While the focus of most research has been on the pharmacological effects of these compounds, their potential release into the environment through excretion and manufacturing processes raises questions about their fate and transport. physiology.orgcore.ac.uknih.govgoogle.comgoogle.comwikipedia.orgresearchgate.netmedchemexpress.comgoogleapis.comgoogleapis.comacs.orgbenthamopen.commedchemexpress.comnih.govtocris.comnih.govnih.govresearchgate.netresearchgate.net
The environmental presence of pharmaceuticals is a growing concern. For instance, studies have detected various pharmaceuticals, including some antihistamines, in surface waters. jcu.cz The distribution of such compounds in the environment is influenced by their physical and chemical properties, such as water solubility and potential for adsorption to soil and sediment. cdc.govitrcweb.org Iodinated compounds, in general, can enter the environment through various pathways, including the disposal of medical and laboratory waste.
Table 1: General Factors Influencing Environmental Distribution of Related Compounds
| Factor | Description | Potential Relevance to this compound |
| Water Solubility | The ability of a compound to dissolve in water, affecting its mobility in aquatic systems. | The dihydrobromide salt form of this compound suggests some degree of water solubility. axonmedchem.com |
| Adsorption to Soil/Sediment | The tendency of a compound to bind to particles in soil and sediment, which can limit its movement in the environment. | The organic carbon content and pH of the soil are key factors influencing adsorption of organic compounds. researchgate.netfortunejournals.comnih.govnih.gov |
| Volatility | The tendency of a compound to vaporize, which can lead to atmospheric transport. | Data on the volatility of this compound is not readily available. |
| Persistence | The ability of a compound to resist degradation in the environment. | The stability of the carbon-iodine bond can contribute to the persistence of iodinated compounds. |
Degradation and Transformation Pathways of Related Chemical Structures in the Environment
The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For this compound, understanding these pathways is crucial for assessing its potential long-term impact.
Photodegradation Mechanisms of this compound-like Compounds
Photodegradation, or the breakdown of compounds by light, can be a significant environmental degradation pathway for many organic molecules. physionet.org For compounds containing aromatic rings and heteroatoms, such as the imidazole (B134444) ring in this compound, absorption of UV radiation can lead to the formation of reactive species and subsequent degradation. researchgate.net
Studies on other pharmaceuticals, such as the H2-receptor antagonist ranitidine, have shown that solar photodegradation can occur, and this process can be influenced by the presence of other substances like titanium dioxide (a common photocatalyst). science.gov The presence of an iodine atom in this compound could also influence its photodegradation, as carbon-iodine bonds can be susceptible to cleavage by UV light. Research on the antihistamine triprolidine (B1240482) hydrochloride has also explored its photostability. researchgate.net
Biodegradation by Microorganisms and Environmental Persistence
Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the removal of many pollutants from the environment. mit.edu The persistence of a compound is inversely related to its biodegradability. biocrick.com
Chemical Hydrolysis in Aquatic and Soil Systems
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH and temperature and is an important degradation pathway for some compounds in aquatic and soil environments. core.ac.uk
The isothiourea group in this compound could potentially be susceptible to hydrolysis, which would lead to the breakdown of the molecule. nih.govgoogle.com The stability of similar functional groups in other compounds has been a subject of study in medicinal chemistry to improve drug stability, which can inadvertently lead to greater environmental persistence. nih.gov
Bioaccumulation and Biotransformation in Non-Human Organisms (e.g., Plants, Aquatic Life)
Bioaccumulation is the process by which organisms can accumulate chemicals in their tissues to concentrations higher than those in the surrounding environment. ugr.es This is a particular concern for compounds that are persistent and lipophilic (fat-soluble).
There is no direct research on the bioaccumulation of this compound. However, the potential for bioaccumulation of pharmaceuticals in aquatic organisms is an area of active research. jcu.czugr.es Factors influencing bioaccumulation include the organism's trophic level, feeding habits, and metabolic capabilities, as well as the chemical's properties. ugr.es For instance, some antihistamines have been shown to bioaccumulate in certain aquatic invertebrates. jcu.cz The presence of iodine in this compound might also influence its uptake and biotransformation, as organisms have specific mechanisms for handling halogens.
Biotransformation is the chemical modification of a substance by an organism. These processes can lead to either detoxification or, in some cases, the formation of more toxic metabolites. The metabolic fate of this compound in non-human organisms has not been studied.
Adsorption and Desorption Characteristics of this compound in Environmental Matrices
The movement of a chemical through soil and sediment is largely controlled by its adsorption and desorption characteristics. researchgate.netfortunejournals.comnih.govnih.gov Adsorption is the binding of a chemical to the surface of particles, while desorption is its release.
For organic compounds like this compound, adsorption is often positively correlated with the organic matter content of the soil and negatively correlated with pH. researchgate.net The Freundlich adsorption isotherm is a model commonly used to describe the adsorption of chemicals to soil. researchgate.netfortunejournals.comnih.govnih.gov The mobility of a compound in soil is generally inversely proportional to its adsorption; strongly adsorbed compounds are less mobile and less likely to leach into groundwater. fortunejournals.com
While specific data for this compound is unavailable, studies on other organic compounds, including some pesticides and pharmaceuticals, provide a framework for understanding these processes. researchgate.netfortunejournals.comnih.govnih.gov The chemical structure of this compound, with its aromatic and imidazole rings, suggests that it would have some affinity for organic matter in soil and sediment.
Modeling Environmental Fate and Transport of Chemical Compounds Relevant to this compound
A comprehensive review of publicly available scientific literature reveals a significant data gap regarding the specific environmental fate and transport modeling of the compound this compound. Research and documentation on this molecule have been overwhelmingly concentrated on its pharmacological properties as a potent and selective histamine H₃ receptor antagonist, with a particular focus on its use in neuroscience research. ucanr.edumedchemexpress.comeurofinsdiscovery.com Consequently, no dedicated studies employing environmental models to predict the distribution, persistence, or transport of this compound in non-human, ecological systems have been published.
In the absence of direct modeling studies for this compound, its potential environmental behavior must be inferred by applying established principles of environmental chemistry and toxicology modeling used for other pharmaceutical compounds. medchemexpress.comchemsafetypro.com These models rely on the physicochemical properties of a substance to predict its partitioning between different environmental compartments such as water, soil, air, and biota.
Physicochemical Properties and Their Implications for Modeling
The primary inputs for environmental fate models are the fundamental physicochemical properties of a compound. While experimental data for this compound is sparse, a combination of data from chemical suppliers and computational estimations provides a basis for preliminary assessment. The key parameters include the octanol-water partition coefficient (Log Kₒw), water solubility, soil organic carbon-water (B12546825) partition coefficient (Kₒc), and vapor pressure.
| Property | Value | Implication for Environmental Fate & Transport |
|---|---|---|
| Molecular Formula | C₁₅H₁₉IN₄S | Provides the basic structural information for all model calculations. ucanr.edu |
| Molecular Weight | 414.31 g/mol | Influences diffusion rates and transport across biological membranes. ucanr.edu |
| Water Solubility | High (for salt form) | High solubility suggests potential for significant mobility in aquatic systems. The compound is expected to be found primarily in the water column rather than rapidly partitioning to sediment. researchgate.netnih.govregulations.gov |
| Vapor Pressure (Estimated) | 1.02 x 10⁻¹³ mmHg at 25°C | Extremely low vapor pressure indicates that the compound is non-volatile. Transport through the atmosphere would be negligible. nih.gov |
| Log Kₒw (Octanol-Water Partition Coefficient) (Estimated) | Data not available | This is a critical data gap. A low Log Kₒw would indicate hydrophilicity and mobility in water. A high Log Kₒw (>4.5) would suggest a tendency to adsorb to organic matter in soil and sediment and to bioaccumulate in organisms. chemsafetypro.comviu.cawikipedia.org |
| Kₒc (Soil Organic Carbon-Water Partition Coefficient) (Estimated) | Data not available | This value, often estimated from Log Kₒw, predicts mobility in soil. A low Kₒc indicates a high potential for leaching into groundwater, while a high Kₒc suggests the compound would be relatively immobile and retained in the soil matrix. ucanr.educhemsafetypro.com |
Applicable Modeling Frameworks
Should this compound become a compound of environmental interest, several modeling frameworks could be employed to predict its fate and transport.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: These in silico models are crucial tools for filling data gaps when experimental data is unavailable. medchemexpress.comchemsafetypro.comwikipedia.org By analyzing the molecular structure of this compound—including its iodophenyl, imidazole, and isothiourea moieties—QSARs can estimate key environmental parameters like Log Kₒw, Kₒc, biodegradability, and bioconcentration factor (BCF). nih.govnih.gov These models are built from large datasets of existing chemicals and can provide rapid, cost-effective screening-level assessments. science.gov
Multimedia Environmental Models: Fugacity-based models, such as the Equilibrium Criterion (EQC) model, are commonly used to predict the environmental distribution of organic chemicals. These models divide the environment into distinct compartments (e.g., air, water, soil, sediment, biota) and use a compound's physicochemical properties to calculate its partitioning behavior. Given this compound's high water solubility (as a salt) and extremely low vapor pressure, a fugacity model would likely predict:
Low partitioning to air.
Predominant distribution in the aqueous phase (water compartment).
Sorption to soil and sediment would be highly dependent on the unknown Kₒc value. If Kₒc is low, the compound would be mobile in aquatic and terrestrial systems. If high, it would tend to accumulate in sediment and soil organic matter. chemsafetypro.comphysionet.org
Relevance of Structurally Similar Compounds:
Iodinated Compounds: Studies on other iodinated pharmaceuticals, such as the X-ray contrast medium iopromide, show that they can be persistent but are susceptible to degradation processes like photolysis. science.gov The presence of the carbon-iodine bond in this compound suggests that photodegradation could be a relevant environmental fate pathway, although this would require experimental confirmation.
Imidazole-Containing Compounds: The imidazole ring is a common feature in many pharmaceuticals. Environmental fate studies on compounds like cimetidine (B194882) have shown that this heterocyclic moiety can be the primary site of reaction for photochemical degradation, particularly with singlet oxygen in surface waters. This suggests a potential degradation pathway for this compound.
Thiourea Derivatives: The isothiourea group in this compound is structurally related to thiourea. Thiourea itself is highly water-soluble and not expected to adsorb strongly to sediment, making it potentially mobile in soil and groundwater. This supports the hypothesis that this compound, if it enters the environment, could be mobile, particularly in aquatic systems.
Comparative Academic Studies Involving Iodophenpropit
Comparative Analysis of Iodophenpropit with Structurally Related Histamine (B1213489) Receptor Ligands
This compound's isothiourea structure is shared by other significant histamine H3 receptor ligands, such as clobenpropit (B1669187) and thioperamide (B1682323). scbt.comnih.govox.ac.uk Comparative studies with these related compounds have been crucial in delineating the specific attributes of this compound.
Differences in Receptor Subtype Selectivity and Affinity
This compound demonstrates high affinity for the histamine H3 receptor. nih.gov Radioligand binding studies have shown a high affinity of this compound for the H3 receptor, with a Ki value of 0.97 +/- 0.06 nM in rat cortex membranes. nih.gov In contrast, its affinity for H1 and H2 receptors is significantly weaker, with Ki values of 1.71 +/- 0.32 microM and 2.28 +/- 0.81 microM, respectively. nih.gov
When compared to thioperamide, another well-known H3 antagonist, this compound shows slightly higher potency in some functional assays. nih.gov In studies on guinea-pig jejunum, this compound had a pA2 value of 9.12 +/- 0.06, while thioperamide's was 8.9 +/- 0.2. nih.gov However, thioperamide exhibits even lower affinity for H1 and H2 receptors, with Ki values greater than 10 microM for both. nih.gov
Interestingly, both this compound and the related compound clobenpropit can displace the nonspecific binding of certain radioligands at the human histamine H4 receptor, suggesting some level of interaction, though this can complicate binding analyses. researchgate.net While this compound itself has lost agonistic activity at the H4 receptor, its analog clobenpropit can act as an agonist. dergipark.org.tr
Interactive Data Table: Comparative Receptor Affinities (Ki values in nM)
| Compound | H3 Receptor | H1 Receptor | H2 Receptor | 5-HT3 Receptor | α2-Adrenoceptor | Sigma Receptor |
|---|---|---|---|---|---|---|
| This compound | 0.97 | 1710 | 2280 | 11 | 120 | 170 |
| Thioperamide | 4.3 | >10000 | >10000 | 120 | - | 180 |
Data sourced from radioligand binding studies. nih.gov
Contrasting Mechanistic Profiles in In Vitro Systems
The mechanistic profile of this compound extends beyond simple competitive antagonism at the H3 receptor. Its halogenated structure is thought to enable strong π-π stacking interactions with aromatic residues within the receptor, leading to prolonged receptor occupancy. scbt.com This distinct binding kinetics profile may influence intracellular signaling pathways and receptor dimerization. scbt.com
In contrast, clobenpropit is noted for its ability to stabilize specific receptor conformations through strong electrostatic interactions, and it exhibits allosteric modulation. scbt.com This suggests that while both are potent H3 antagonists, the molecular details of their interactions and the subsequent cellular consequences can differ.
Furthermore, both this compound and clobenpropit have been identified as noncompetitive antagonists at the NR1/NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor, with submicromolar potency. nih.govscispace.com This finding suggests that some of the in vivo effects previously attributed solely to H3 receptor antagonism might also involve modulation of the glutamatergic system. nih.govscispace.com The inhibition of NMDA receptors by these compounds is voltage-dependent, indicating they may act as channel blockers. researchgate.net
This compound in Polypharmacology Research: Theoretical Multi-Target Interactions
The concept of polypharmacology, where a single compound interacts with multiple targets, is highly relevant to this compound. nih.govgardp.orgnih.govfrontiersin.org Beyond its primary target, the histamine H3 receptor, and its secondary activity at NMDA receptors, this compound has been shown to have affinity for other receptors, albeit at lower potencies.
The interaction with the 5-HT3 receptor is particularly noteworthy due to the relatively high affinity. nih.gov This suggests potential for dual-action compounds targeting both histamine and serotonin (B10506) systems. nih.gov The ability of this compound and clobenpropit to inhibit dopamine (B1211576) uptake via the norepinephrine (B1679862) transporter (NET) further expands their polypharmacological profile. ox.ac.uk
Comparison of Different Synthesis Methodologies for this compound (Academic Efficiency and Selectivity)
The synthesis of this compound and its analogs is a key area of academic research, focusing on efficiency and selectivity. While specific, detailed comparative studies on the synthesis of this compound itself are not extensively available in the provided results, general approaches for creating related histamine H3 receptor ligands often involve multi-step sequences.
For instance, the synthesis of related compounds with an S-alkyl-N-alkylisothiourea structure, similar to this compound, has been described. researchgate.net These syntheses often start from commercially available materials and involve key steps like the formation of the isothiourea moiety. The efficiency of these syntheses can be influenced by factors such as the choice of reagents, reaction conditions, and purification methods. The development of more efficient and selective synthetic routes remains an active area of research to facilitate the exploration of structure-activity relationships and the discovery of novel ligands.
Comparative Bioanalytical Methodologies for this compound Quantification in Research Contexts
The quantification of this compound in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. Due to its high affinity and selectivity for the H3 receptor, radiolabeled forms of this compound have been instrumental.
[¹²⁵I]this compound was the first selective radiolabeled histamine H3-receptor antagonist and has been widely used to characterize H3 receptors in brain tissue. wikipedia.orgnih.gov Its binding is saturable and reversible, allowing for the determination of receptor density (Bmax) and affinity (Kd). medchemexpress.comnih.gov For example, in rat cortex, the Bmax for [¹²⁵I]this compound was found to be 268 fmol/mg of protein. researchgate.net
Bioanalytical methods for quantifying this compound and other H3 receptor ligands often rely on techniques like:
Radioligand binding assays: These assays use [¹²⁵I]this compound or other radiolabeled ligands to measure the binding of unlabeled compounds to the H3 receptor in tissue homogenates. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify this compound and its metabolites in biological fluids and tissues. plos.org This is often coupled with radiodetection when using radiolabeled compounds. plos.org
Ex vivo autoradiography: This technique involves administering radiolabeled this compound to an animal and then imaging the distribution of the radioligand in brain slices to map H3 receptor localization. capes.gov.brresearchgate.net
The choice of bioanalytical method depends on the specific research question, with radioligand binding assays being ideal for in vitro affinity and selectivity studies, while HPLC and autoradiography are better suited for in vivo distribution and pharmacokinetic analyses. uni-regensburg.defrontiersin.org
Advanced Research Methodologies and Emerging Technologies in Iodophenpropit Studies
Application of Omics Technologies to Iodophenpropit Research (e.g., Proteomics, Interactomics in In Vitro Models)
While direct, large-scale omics studies focused exclusively on this compound are not extensively documented, the methodologies of proteomics and interactomics are highly applicable to understanding its mechanism of action at a systems level. Research on related histamine (B1213489) receptors and G-protein coupled receptors (GPCRs) provides a clear framework for how these technologies can be applied.
Proteomics: Proteomic analysis, particularly using mass spectrometry, can elucidate the global changes in protein expression and post-translational modifications within a cell upon treatment with this compound. Since the H3R is a Gαi/o-coupled receptor that inhibits adenylyl cyclase and modulates various kinases, its antagonism by this compound is expected to alter cellular signaling pathways. plos.org A typical proteomics workflow would involve treating H3R-expressing cells (e.g., HEK-293 or neuronal cell lines) with this compound, followed by protein extraction, digestion, and analysis by mass spectrometry to identify and quantify thousands of proteins. nih.govresearchgate.net This could reveal novel downstream targets or pathway regulations influenced by H3R blockade. For example, studies on the histamine H1 receptor have successfully used mass spectrometry to achieve high sequence coverage and identify post-translational modifications like N-linked glycosylation, information valuable for understanding receptor structure and function. nih.govresearchgate.netnih.gov Similar approaches applied to this compound could identify changes in the phosphorylation status of key signaling proteins or shifts in the expression of proteins involved in neurotransmission.
Interactomics: Interactomics aims to map the network of protein-protein interactions (PPIs) centered around a specific protein, in this case, the H3 receptor. The function of a receptor is often modulated by its interaction with other proteins, including G-proteins, arrestins, and other receptors, sometimes forming dimers or higher-order oligomers. mdpi.comwikipedia.org Techniques such as co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) could be used in vitro to pull down the H3 receptor and identify its binding partners. By comparing the interactome in the presence and absence of this compound, researchers could determine if the antagonist alters these crucial interactions. Studies have investigated the interaction between H3 receptors and other receptor systems like adenosine (B11128) A1 receptors and α2-adrenoceptors, revealing functional cooperativity. nih.gov Furthermore, evidence suggests that H3 receptor ligands might directly interact with other targets, such as GABA-A receptors, a phenomenon that could be explored with interactomics. physoc.org Understanding the H3R interactome and how it is affected by ligands like this compound is crucial for a complete picture of the compound's biological effects.
Advanced Imaging Techniques for this compound Distribution in Cellular Models
Visualizing the distribution and binding of a ligand at its target receptor in cellular models is key to understanding its pharmacology. While this compound itself is not fluorescent, its effects and target receptor can be studied using a variety of advanced imaging techniques, primarily through the development of fluorescent probes for the H3 receptor.
Confocal Laser Scanning Microscopy (CLSM): This is a cornerstone technique for high-resolution imaging of receptor localization. frontiersin.orgresearchgate.net Studies have successfully designed and synthesized fluorescent H3R antagonists, such as those based on chalcone (B49325) or benzofuran (B130515) scaffolds, which can be used to visualize H3Rs in transfected cells like hH3-HEK-293. frontiersin.orgnih.govresearchgate.net In a typical experiment, cells are incubated with a fluorescent ligand, and CLSM is used to image its accumulation, often showing enrichment in the cell membrane where the receptor is expressed. frontiersin.orgnih.gov By performing competition binding experiments with this compound, one could indirectly visualize its binding by observing the displacement of the fluorescent probe.
Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET is a powerful proximity-based assay that can be used to study ligand binding in real-time in living cells. frontiersin.org NanoBRET, a newer iteration with improved brightness and signal-to-noise ratio, has been successfully adapted for H3R binding assays. nih.govacs.orgnih.gov In this setup, the H3 receptor is fused to a NanoLuc luciferase, and a fluorescent ligand is used as the energy acceptor. The binding of the fluorescent ligand brings it into close proximity with the luciferase, allowing for energy transfer and light emission at the fluorophore's wavelength. This technology allows for the determination of ligand affinity and binding kinetics. nih.gov A NanoBRET-based conformational biosensor for the H3R has also been developed, which can detect both agonism and inverse agonism, offering a high-throughput alternative to radioligand binding assays. nih.govmdpi.com
Below is a table of representative fluorescent ligands developed as tools to study H3 receptor pharmacology and distribution.
| Ligand Name | Fluorophore | Reported Affinity (Ki or pKi) | Imaging Application | Reference |
|---|---|---|---|---|
| Bodilisant | BODIPY | 6.51 nM | Confocal microscopy in HEK-293 cells and human brain tissue | acs.org |
| Chalcone-based Ligands | Chalcone | pKi ~7.2 | Confocal microscopy in hH3-HEK-293 cells | frontiersin.orgnih.gov |
| UR-NR266 | (Not specified, proprietary) | Sub-nanomolar | NanoBRET, TIRF, and Confocal microscopy | acs.orgnih.gov |
| CellAura Fluorescent H3 antagonist | (Not specified, proprietary) | Apparent KD ~7.09 nM | Fluorescence imaging in CHO cells | hellobio.com |
Microfluidics and Lab-on-a-Chip Platforms for High-Throughput this compound Research
The search for novel H3R ligands and the detailed characterization of compounds like this compound can be accelerated by high-throughput screening (HTS) technologies. Microfluidics and lab-on-a-chip (LOC) platforms offer significant advantages over traditional methods by miniaturizing, automating, and integrating complex laboratory processes onto a small chip.
These platforms enable rapid and efficient analysis with minimal consumption of samples and reagents. labome.com For GPCR research, microfluidic devices have been developed for various applications, including cell-based functional assays and ligand-binding assays. acs.orgbiorxiv.org For instance, a microfluidic fluorescence anisotropy platform has been shown to measure thousands of protein-ligand interactions in nanoliter volumes, providing dissociation constants (KD) comparable to conventional plate assays but with much higher throughput. acs.org
The advantages of using microfluidic systems for research involving this compound and other H3R ligands are summarized in the table below.
| Parameter | Traditional Assays (e.g., 96-well plates) | Microfluidic/Lab-on-a-Chip Platforms | Reference |
|---|---|---|---|
| Sample/Reagent Volume | Microliters (µL) | Nanoliters (nL) to Picoliters (pL) | acs.org |
| Throughput | Moderate to High | High to Ultra-High | nih.gov |
| Assay Time | Hours to days | Minutes to hours | labome.com |
| Automation | Possible, often requires large robotics | Integrated and streamlined | acs.org |
| Data Quality | Variable, subject to manual error | Often higher due to precise fluid control and reduced errors | labome.com |
By leveraging these platforms, researchers could perform large-scale screening of compound libraries to find new molecules with similar or improved properties to this compound, or conduct detailed kinetic profiling (measuring association and dissociation rates) of this compound's interaction with the H3 receptor in a highly parallelized manner. biorxiv.org
Artificial Intelligence and Machine Learning Applications in this compound Discovery and Optimization (Theoretical)
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, particularly for well-defined targets like GPCRs. ajol.info While specific AI models for this compound are not in the public domain, the theoretical application of these computational tools offers a powerful strategy for discovering and optimizing H3R ligands.
Virtual Screening and Hit Identification: AI/ML models can be trained on large datasets of known H3R ligands and their activities to learn the relationship between chemical structure and biological function (QSAR - Quantitative Structure-Activity Relationship). arxiv.orgrjptonline.orgresearchgate.net These models can then be used to perform virtual screening on massive compound databases (containing millions of molecules) to identify novel, structurally diverse hits that are predicted to be active H3R antagonists. nih.govcapes.gov.brnih.govnih.gov This approach is significantly faster and more cost-effective than experimental high-throughput screening. Methods can range from ligand-based pharmacophore searches to structure-based docking into homology models of the H3 receptor. nih.govnih.gov
Lead Optimization: Once initial hits are identified, ML models can guide their optimization. For a compound like this compound, which is a non-imidazole antagonist, these models could predict how structural modifications would affect its affinity, selectivity (e.g., against other histamine receptor subtypes or off-targets), and drug-like properties. nih.govresearchgate.net Deep learning models, for instance, can predict ligand-receptor interactions at an atomic level, helping medicinal chemists make more informed decisions about which derivatives to synthesize. arxiv.org
Predicting Functional Outcomes: More advanced AI models are being developed to predict not just binding but also functional outcomes, such as whether a ligand will act as an antagonist or an agonist. nih.govresearchgate.netnih.gov A multi-task deep learning model named AiGPro, for example, was designed to predict agonist (EC50) and antagonist (IC50) activity across hundreds of GPCRs. nih.gov Applying such a model to the H3R could accelerate the identification of compounds with a desired pharmacological profile, such as potent and selective antagonism similar to this compound.
Future Directions and Unanswered Questions in Iodophenpropit Research
Identification of Knowledge Gaps in Iodophenpropit's Academic Understanding
Despite its extensive use as a research tool, a complete picture of this compound's in vivo actions and the full extent of its pharmacological profile remains elusive. amazonaws.com A primary area of uncertainty lies in the precise downstream signaling pathways modulated by this compound beyond its well-established role in blocking the presynaptic inhibitory effects of histamine (B1213489). The constitutive activity of the H3 receptor, where it can signal without an agonist, and how inverse agonists like this compound affect this intrinsic activity, is a complex area requiring further elucidation. nih.gov
Furthermore, the translation of in vitro findings to complex in vivo systems presents a significant hurdle. While this compound has been instrumental in mapping H3 receptor distribution, its effects on neural circuits and behavior are not fully understood. wikipedia.orgnih.gov The interplay between its antagonist/inverse agonist properties at H3 receptors and its more recently discovered off-target effects, such as its interaction with NMDA receptors, complicates the interpretation of experimental results. nih.govscispace.com Specifically, the implications of its submicromolar potency at NR1/NR2B NMDA receptors on neuronal function and its potential contribution to the observed in vivo effects attributed solely to H3 receptor antagonism require deeper investigation. nih.gov
Another significant knowledge gap is the species-specific differences in the pharmacology of H3 receptors. ajprd.comsemanticscholar.org This variability can limit the direct translation of findings from animal models to human physiology and pathophysiology, highlighting the need for more comparative studies. The existence of multiple H3 receptor isoforms generated by alternative splicing adds another layer of complexity, with their specific distribution and functional roles yet to be fully characterized. mdpi.com Understanding how this compound interacts with these different isoforms is crucial for a comprehensive understanding of its effects.
Emerging Research Areas and Novel Hypotheses for this compound Studies
The discovery of this compound's interaction with NMDA receptors has opened up a new and exciting field of research. nih.govscispace.com This finding suggests the possibility of developing dual-action compounds that could simultaneously modulate both the histaminergic and glutamatergic systems. nih.gov Such compounds could have therapeutic potential in a range of neurological and psychiatric disorders where both systems are implicated, including cognitive disorders, schizophrenia, and depression. scispace.comnih.gov
The role of the histaminergic system, and by extension H3 receptor ligands like this compound, in neuroinflammation and neuroprotection is a burgeoning area of interest. nih.gov While some studies suggest a neuroprotective role for histamine, the specific contribution of H3 receptor modulation is still under investigation and has yielded some conflicting results. nih.gov Future studies could explore the potential of this compound and similar compounds in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, where neuroinflammation is a key pathological feature.
Furthermore, the involvement of the H3 receptor in regulating the release of various neurotransmitters, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862), suggests that this compound could be a valuable tool for dissecting the complex interplay between different neurotransmitter systems in the brain. nih.govceu.es This opens up avenues for investigating its potential in conditions characterized by neurotransmitter imbalances. The potential for H3 receptor antagonists to influence motivational processes and addiction is another promising, albeit complex, area of research. amazonaws.com
Methodological Advancements Needed for Comprehensive this compound Research
To address the existing knowledge gaps and explore new hypotheses, several methodological advancements are necessary. The development of more selective radioligands and fluorescent probes would be invaluable for more precise mapping and functional studies of H3 receptor isoforms. amazonaws.com While [¹²⁵I]this compound has been a workhorse in H3 receptor research, its limitations, including potential off-target binding and the hazards associated with radioactivity, underscore the need for improved tools. amazonaws.comresearchgate.netnih.gov
Advanced imaging techniques, such as positron emission tomography (PET), coupled with highly specific radiotracers, could allow for the in vivo visualization of H3 receptor occupancy by this compound and other ligands in real-time. This would provide crucial information about brain penetration and target engagement.
The development of more sophisticated in vitro and in vivo models is also critical. Cell-based assays that can differentiate between the activities of ligands at various H3 receptor isoforms are needed. mdpi.com Furthermore, creating animal models that more accurately reflect human disease states will be essential for validating the therapeutic potential of compounds targeting the H3 receptor.
To dissect the dual action of compounds like this compound, experimental designs that can distinguish between effects mediated by H3 receptors and those mediated by NMDA receptors are required. This could involve using knockout animals lacking specific receptor subtypes or employing highly selective pharmacological tools in combination with this compound. jci.org The use of advanced electrophysiological techniques can also help to unravel the complex effects of these compounds on synaptic transmission and neuronal excitability. researchgate.net
Finally, the application of computational modeling and de novo drug design can aid in the development of novel compounds with improved selectivity and desired pharmacological profiles, potentially leading to the creation of more effective research tools and therapeutic agents. nih.gov
Interdisciplinary Collaborations in Future this compound Academic Studies
The multifaceted nature of this compound and the H3 receptor necessitates a highly interdisciplinary approach to future research. Collaborations between medicinal chemists, pharmacologists, neuroscientists, and clinicians will be essential to fully unravel its complexities and translate basic science findings into clinical applications.
Medicinal chemists can focus on designing and synthesizing novel ligands with improved properties, such as enhanced selectivity for H3 receptor isoforms or specific dual-target profiles. nih.gov Pharmacologists can then characterize these new compounds in a range of in vitro and in vivo assays to determine their potency, efficacy, and mechanism of action. uni-regensburg.de
Neuroscientists can utilize these advanced tools in sophisticated animal models to investigate the role of the H3 receptor in complex brain functions and disease states. This could involve a combination of behavioral studies, electrophysiology, and advanced imaging techniques.
Collaboration with immunologists could shed light on the role of H3 receptors in neuroinflammation, a critical component of many neurological disorders. researchgate.net Furthermore, partnerships with researchers in areas like sleep medicine and psychiatry could accelerate the exploration of the therapeutic potential of H3 receptor modulation in related conditions. ajprd.com
Ultimately, a collaborative and integrative research strategy will be paramount to overcoming the current challenges and unlocking the full potential of this compound and the broader field of H3 receptor pharmacology. wordpress.com
Q & A
Q. What is the primary mechanism of action of iodophenpropit, and how is its receptor binding affinity experimentally assessed?
this compound acts as a potent and selective histamine H3 receptor antagonist. Its binding affinity is typically evaluated using radioligand displacement assays. For example, [125I]-iodophenpropit exhibits a high affinity (KD = 0.57 ± 0.16 nM) for rat brain cortex membranes, with competitive binding studies revealing specificity for H3 receptors over H2 or other GPCRs . Methodologically, saturation and competition binding experiments (using agonists/antagonists like thioperamide) are conducted to calculate IC50 values and Hill coefficients (nH), ensuring minimal non-specific binding (<1 nM) .
Q. How does this compound facilitate the study of histaminergic neurotransmission in preclinical models?
As a radiolabeled ligand ([125I]-iodophenpropit), it enables autoradiographic mapping of H3 receptor distribution in rat brain regions, such as the cerebral cortex, hippocampus, and hypothalamus. This technique reveals heterogeneous receptor density, critical for understanding histamine's role in cognition and memory . Protocols involve incubating brain sections with the radioligand, followed by quantification using phosphor imaging, with non-specific binding controlled via thioperamide .
Advanced Research Questions
Q. How does this compound exhibit subunit-selective antagonism toward NMDA receptors, and what experimental approaches validate this selectivity?
this compound shows varying IC50 values across NMDA receptor subunits: 1.3 ± 0.2 µM (NR1/NR2A) vs. 14 ± 1 µM (NR1/NR2D) . Fluorescence-based calcium flux assays in transfected HEK293 cells are used to measure inhibition. Subunit selectivity is confirmed by comparing potency shifts in mutant receptors (e.g., NR1(N616R)/NR2B), where this compound's IC50 increases significantly, indicating residue-specific interactions . Data normalization to reference antagonists (e.g., capsazepine) controls for assay variability .
Q. What methodological considerations are critical when integrating this compound into multi-molecule drug designs for neurodegenerative disorders like FTD?
Systems biology approaches combine this compound with clobenpropit, TTNPB, and probucol to target FTD biomarkers (e.g., TAU, GSK-3β). Key steps include:
- Validating synergistic effects via dose-response matrices in neuronal cultures.
- Assessing blood-brain barrier permeability using in vitro models (e.g., PAMPA-BBB).
- Prioritizing compounds with low toxicity (e.g., >100 µM IC50 for off-target GluR1/6) .
- Employing DNN-based drug-target interaction models to predict binding efficacy .
Q. How can researchers resolve contradictions in reported this compound potency across studies?
Discrepancies in IC50 values (e.g., 1.3 µM vs. 3.5 µM for NR1/NR2B-ΔATD) arise from assay conditions (e.g., buffer composition, cell line variability). Mitigation strategies include:
- Standardizing protocols (e.g., using buffer B with defined NaCl/KCl concentrations) .
- Cross-referencing with GTPγS displacement studies to confirm G-protein coupling, which affects antagonist affinity .
- Applying ANOVA and Bonferroni corrections for multi-experiment statistical validation .
Methodological Guidance
Q. What techniques are recommended for assessing this compound’s binding kinetics in novel tissue models?
- Saturation Binding: Use [125I]-iodophenpropit (specific activity: 1900 Ci/mmol) with increasing concentrations (0.1–10 nM) to calculate Bmax and KD .
- Competition Assays: Co-incubate with H3 agonists (e.g., histamine) and antagonists (e.g., burimamide) to generate displacement curves. GTPγS (100 µM) addition tests G-protein dependency .
- Autoradiography: Quantify regional binding density (fmol/mg protein) using phosphor imaging and AnalyzePro software, ensuring ≤15% inter-experiment variability .
Q. How should this compound be incorporated into PICOT-framed studies investigating cognitive enhancement?
- Population (P): Rodent models of LPS-induced cognitive impairment.
- Intervention (I): this compound (1–10 mg/kg, i.p.) vs. vehicle.
- Comparison (C): Baseline memory performance (Morris water maze).
- Outcome (O): Latency reduction in target quadrant (ANOVA, p<0.05).
- Time (T): Acute (24h) vs. chronic (7d) dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
